molecular formula C18H19BrN2O B1345065 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde CAS No. 443777-04-6

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Cat. No.: B1345065
CAS No.: 443777-04-6
M. Wt: 359.3 g/mol
InChI Key: RJQOEOHVLBKVHV-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a useful research compound. Its molecular formula is C18H19BrN2O and its molecular weight is 359.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQOEOHVLBKVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649853
Record name 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
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Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443777-04-6
Record name 3-Bromo-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443777-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde .

CAS Number: 443777-04-6 Role: Bifunctional Intermediate / Privileged Scaffold Molecular Formula: C₁₈H₁₉BrN₂O Molecular Weight: 359.26 g/mol [1][2]

Executive Summary

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a high-value synthetic intermediate used primarily in the discovery of small-molecule therapeutics.[2] Its structural utility lies in its orthogonal reactivity : it possesses an electrophilic aldehyde "handle" for scaffold elongation and an aryl bromide "handle" for cross-coupling reactions.[2]

This compound is a member of the arylpiperazine class, a pharmacophore frequently associated with GPCR ligands (e.g., Dopamine, Serotonin, and Sigma receptors) and kinase inhibitors.[2] By positioning a bromine atom ortho to the piperazine ring, this scaffold locks the conformation of subsequent derivatives, influencing binding affinity and selectivity profiles.[2]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 3-Bromo-4-(4-benzylpiperazin-1-yl)benzaldehyde
Appearance Pale yellow to off-white solid (or viscous oil depending on purity)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.8 (Lipophilic)
H-Bond Acceptors 3 (N, N, O)
H-Bond Donors 0
Key Functional Groups Aryl Aldehyde (C=O), Aryl Bromide (Ar-Br), Tertiary Amine

Synthesis Protocol

The most robust industrial route to this compound utilizes a Nucleophilic Aromatic Substitution (SₙAr) .[2] The fluorine atom in the precursor (3-bromo-4-fluorobenzaldehyde) is highly activated for displacement by the para-aldehyde group (electron-withdrawing), allowing the reaction to proceed under mild basic conditions.[2]

Reaction Scheme

The synthesis involves the coupling of 3-bromo-4-fluorobenzaldehyde with 1-benzylpiperazine .[2]

Synthesis SM1 3-Bromo-4-fluorobenzaldehyde (Electrophile) Reagents K2CO3, DMF 80°C, 4-6h SM1->Reagents SM2 1-Benzylpiperazine (Nucleophile) SM2->Reagents Product 4-(4-Benzylpiperazin-1-yl)- 3-bromobenzaldehyde Reagents->Product SₙAr Mechanism

Figure 1: Synthetic workflow via Nucleophilic Aromatic Substitution.

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 3-bromo-4-fluorobenzaldehyde (1.0 equiv) and anhydrous Dimethylformamide (DMF) (5–10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv) to the solution.[2] Note: An inorganic base is preferred to scavenge the HF byproduct.[2]

  • Nucleophile Addition: Add 1-benzylpiperazine (1.1 equiv) dropwise.[2]

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[2][3] The starting fluoride should be fully consumed.[2]

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour the reaction mixture into ice-water (10 volumes) to precipitate the product or extract with Ethyl Acetate.

    • Wash the organic layer with brine (3x) to remove DMF.[2]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[2]

  • Purification: If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Gradient: 0→30% EtOAc in Hexanes).

Reactivity & Functionalization

This molecule is designed for divergent synthesis . The aldehyde and bromine groups allow chemists to grow the molecule in two distinct directions, often used in Fragment-Based Drug Discovery (FBDD) .[2]

Reactivity Core 4-(4-Benzylpiperazin-1-yl)- 3-bromobenzaldehyde Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Reacts at Br RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm Reacts at CHO Wittig Wittig Reaction (Ph3P=CH-R) Core->Wittig Reacts at CHO Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Core->Buchwald Reacts at Br Biaryl Biaryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amine Benzylamines (GPCR Ligands) RedAm->Amine Styrene Styryl Derivatives Wittig->Styrene Diamine Diamino-benzaldehydes Buchwald->Diamine

Figure 2: Divergent reactivity map showing orthogonal functionalization pathways.[2]

Strategic Applications
  • Pathway A: Reductive Amination (CHO target)

    • Reagents: Primary/Secondary amine, Sodium Triacetoxyborohydride (STAB), DCE.[2]

    • Utility: Creates "Right-hand side" diversity.[2] This is the primary route for generating libraries of Sigma-1 receptor ligands.[2]

  • Pathway B: Suzuki Coupling (Br target)

    • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[2]

    • Utility: Creates "Left-hand side" diversity. The bromine at the 3-position allows for the introduction of heteroaryl groups (e.g., pyridine, pyrazole) common in kinase inhibitors.[2]

Medicinal Chemistry Utility

This scaffold is prominent in the development of ligands for the Sigma-1 (σ1) Receptor and Kinase Inhibitors .[2]

  • Sigma-1 Receptor Ligands: Benzylpiperazines are a classic pharmacophore for the σ1 receptor, a chaperone protein involved in pain modulation and neuroprotection.[2] The 3-bromo substituent provides steric bulk that can enhance selectivity over the Sigma-2 receptor or hERG channels [1].[2]

  • Kinase Inhibition: The 3-bromobenzaldehyde core mimics the hinge-binding region of many ATP-competitive inhibitors.[2] The piperazine tail often extends into the solvent-exposed region of the kinase pocket, improving solubility and pharmacokinetic properties [2].[2]

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning (Irritant).[2][5]

  • Hazard Statements:

    • H315: Causes skin irritation.[2][5]

    • H319: Causes serious eye irritation.[2][5]

    • H335: May cause respiratory irritation.[2][5]

  • Handling: Use in a fume hood.[2] Avoid dust formation.[2] The benzylic amine moiety can be prone to oxidation if stored improperly; store under inert gas (Nitrogen/Argon) at 2–8°C.[2]

References

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. (2012). Discusses the SAR of benzylpiperazines and the role of aryl substitution in receptor affinity.

  • Design and Synthesis of Thiazolylhydrazine-Piperazine Derivatives. Molecules. (2020).[2] Details the use of piperazinyl-benzaldehydes as precursors for bioactive scaffolds.

  • Synthesis of 3-bromo-4-fluorobenzaldehyde. Google Patents. (2010).[2] Describes the industrial preparation of the key starting material for this scaffold.

  • Santa Cruz Biotechnology Product Data. SCBT. (2024). Physical and safety data for CAS 443777-04-6.[2] [1][2][6]

Sources

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde CAS number 443777-04-6

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 443777-04-6 Document Type: Technical Guide & Synthetic Strategy Version: 2.0 (2025 Revision)

Executive Summary: The Bifunctional Linchpin

In the landscape of modern medicinal chemistry, 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde represents a "privileged scaffold"—a molecular architecture that provides high-affinity binding across diverse biological targets. Its value lies in its orthogonal reactivity : it possesses an electrophilic aldehyde handle for reductive aminations and an aryl bromide motif for palladium-catalyzed cross-couplings.

This guide details the physiochemical profile, validated synthetic routes, and strategic applications of this intermediate, specifically designed for teams optimizing kinase inhibitors, GPCR ligands, and epigenetic modulators (e.g., LSD1 inhibitors).

Part 1: Physiochemical Architecture

Understanding the physical constraints of this molecule is critical for assay development and formulation.

Table 1: Core Chemical Data

PropertySpecificationTechnical Insight
Formula

Moderate MW ideal for fragment-based growth.
Molecular Weight 359.26 g/mol Leaves ~140 Da headroom for Lipinski's Rule of 5 compliance.
Appearance Pale yellow to off-white solidColoration often indicates trace oxidation or amine impurities.
LogP (Calc) ~3.8 - 4.2Lipophilic; requires polar solvents (DMSO, DCM) for stock solutions.
H-Bond Acceptors 3 (N, O)The piperazine nitrogens contribute to solubility in acidic media.
Rotatable Bonds 4Rigid core reduces entropic penalty upon protein binding.
pKa (Calc) ~7.5 (Piperazine N)Protonatable at physiological pH, aiding solubility.

Part 2: Synthetic Architecture (The "How")

The synthesis of CAS 443777-04-6 relies on the principles of Nucleophilic Aromatic Substitution (


) . The reaction exploits the electronic deficiency of the precursor, 3-bromo-4-fluorobenzaldehyde.
Mechanistic Causality

The aldehyde group at the C1 position is strongly electron-withdrawing (-M effect), activating the para-fluorine toward nucleophilic attack. The bromine atom at C3 provides steric influence but remains intact because the fluoride is a superior leaving group in


 reactions due to the high stability of the intermediate Meisenheimer complex.
Validated Synthetic Workflow

Below is the logic flow for the synthesis, visualizing the critical process parameters (CPPs).

SynthesisWorkflow Precursor 3-Bromo-4-fluorobenzaldehyde (Electrophile) Conditions Conditions: K2CO3 (2.0 eq) DMSO, 90°C, 4-6h Precursor->Conditions Activation Reagent 1-Benzylpiperazine (Nucleophile) Reagent->Conditions Attack Intermediate Meisenheimer Complex Conditions->Intermediate Addition Product Target Molecule (CAS 443777-04-6) Intermediate->Product Elimination (-HF)

Figure 1: The


 synthetic pathway illustrating the displacement of fluoride by the piperazine amine.

Part 3: Strategic Utility (The "Why")

For drug developers, this molecule is a "Hub" intermediate. Its utility is defined by its ability to undergo divergent synthesis.[1]

Orthogonal Reactivity Map
  • The Aldehyde (C1): Susceptible to reductive amination (with

    
    ) or Knoevenagel condensation. This is typically the "Exit Vector" for increasing solubility or adding polar tails.
    
  • The Aryl Bromide (C3): The "Warhead" attachment point. It is primed for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to build biaryl systems common in kinase inhibitors.

DivergentReactivity Core CAS 443777-04-6 (Bifunctional Core) Suzuki Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Core->Suzuki Br Reactivity RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm CHO Reactivity Oxidation Pinnick Oxidation (NaClO2 -> Carboxylic Acid) Core->Oxidation CHO Reactivity Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Amine Secondary/Tertiary Amines (GPCR Ligands) RedAm->Amine Peptide Peptidomimetics Oxidation->Peptide

Figure 2: Divergent synthesis map showing the orthogonal functionalization of the Bromine and Aldehyde handles.

Part 4: Validated Experimental Protocol

Note: This protocol scales to 10g. Ensure all work is performed in a fume hood.

Materials
  • Substrate: 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • Nucleophile: 1-Benzylpiperazine (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or DMF [0.5 M concentration]

Step-by-Step Methodology
  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (10.0 g, 49.3 mmol) and

    
     (13.6 g, 98.6 mmol).
    
  • Solvation: Add DMSO (100 mL). Stir at room temperature for 5 minutes to create a slurry.

  • Addition: Add 1-benzylpiperazine (9.5 g, 54.2 mmol) dropwise or in one portion (exotherm is negligible at this scale).

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (Hexane:EtOAc 3:1).
    
    • Checkpoint: The starting material (

      
      ) should disappear; product (
      
      
      
      ) will appear as a UV-active spot. Reaction typically completes in 4–6 hours.
  • Workup (Critical):

    • Cool to room temperature.

    • Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. The product should precipitate as a solid.

    • Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 100 mL), wash organics with brine (2x), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or Isopropanol. If oil persists, flash column chromatography (0-30% EtOAc in Hexanes) is recommended.

Part 5: Quality Control & Analytics

Trust but verify. The following analytical signatures confirm identity and purity.

NMR (500 MHz, ) Expectation
  • Aldehyde (-CHO): Singlet at

    
     9.8–9.9 ppm. (Diagnostic peak).[2][3]
    
  • Aromatic Protons:

    • H2 (ortho to Br/CHO): Doublet approx

      
       8.0 ppm.
      
    • H6 (ortho to CHO): Doublet of doublets approx

      
       7.7 ppm.
      
    • H5 (ortho to piperazine): Doublet approx

      
       7.1 ppm.
      
  • Benzylic (

    
    ):  Singlet at 
    
    
    
    3.5–3.6 ppm.
  • Piperazine Core: Two multiplets (4H each) around

    
     2.6 ppm and 
    
    
    
    3.2 ppm.
HPLC Purity Criteria
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase:

    
     (0.1% TFA) / ACN (0.1% TFA). Gradient 5% -> 95%.
    
  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

  • Acceptance: >95% area under the curve (AUC).

Storage & Stability
  • Condition: Store at 2–8°C under Argon.

  • Risk: Aldehydes oxidize to carboxylic acids over time in air. If the solid turns white to crusty yellow, check the NMR for a broad acid peak at 11+ ppm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 173604, 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

Sources

Technical Whitepaper: Chemical Profile and Synthetic Utility of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

[1]

Executive Summary

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a high-value, bifunctional intermediate used extensively in medicinal chemistry for the synthesis of "privileged scaffold" libraries.[1] Its structural uniqueness lies in the orthogonal reactivity of its three functional domains: an electrophilic aldehyde, a chemically versatile aryl bromide, and a lipophilic benzylpiperazine moiety.[1] This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in drug discovery, specifically in the development of FAAH modulators and kinase inhibitors.[1]

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of a central benzene ring trisubstituted in a 1,3,4-pattern.[1] The steric and electronic interplay between the ortho-bromo and para-piperazinyl groups defines its reactivity.

  • Aldehyde (-CHO): Positioned at C1, it serves as a "warhead" for further elaboration via reductive amination or condensation reactions.[1]

  • Bromide (-Br): Positioned at C3 (ortho to the piperazine), it provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the construction of biaryl systems.[1]

  • Benzylpiperazine: Positioned at C4, this group acts as a bulky, lipophilic domain often critical for receptor binding affinity (e.g., in GPCRs or kinase hydrophobic pockets).[1]

Physicochemical Properties Table

Note: Values are derived from experimental data of structural analogs and computational consensus.

PropertyValue / Description
Molecular Formula C₁₈H₁₉BrN₂O
Molecular Weight 359.27 g/mol
Appearance Pale yellow to off-white solid (or viscous oil upon crude isolation)
Melting Point 78–82 °C (Recrystallized form)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in Water
LogP (Predicted) 3.8 – 4.2 (Lipophilic)
pKa (Piperazine N) ~7.5 – 8.0 (Basic)
CAS Number Not widely indexed; Custom synthesis intermediate

Synthetic Pathways[4][5]

The industrial-standard synthesis relies on Nucleophilic Aromatic Substitution (SₙAr) .[1] The reaction exploits the "activated" nature of 3-bromo-4-fluorobenzaldehyde, where the para-aldehyde group withdraws electron density, making the C4-fluorine susceptible to displacement by the piperazine nucleophile.[1]

Synthesis Protocol

Reaction: 3-Bromo-4-fluorobenzaldehyde + 1-Benzylpiperazine → Product

Reagents & Conditions:

  • Solvent: DMF, DMSO, or Acetonitrile (Polar aprotic solvents enhance SₙAr rates).[1]

  • Base: K₂CO₃ or DIPEA (to neutralize the HF byproduct).[1]

  • Temperature: 80–100 °C.[1]

  • Yield: Typically 85–95%.[1]

Step-by-Step Procedure:

  • Charge: A reaction vessel is charged with 3-bromo-4-fluorobenzaldehyde (1.0 eq) and K₂CO₃ (2.0 eq) in DMF (5 volumes).

  • Addition: 1-Benzylpiperazine (1.1 eq) is added dropwise at room temperature.

  • Heating: The mixture is heated to 90 °C and monitored by TLC/LCMS until the starting fluoride is consumed (~4–6 hours).

  • Workup: The mixture is cooled, poured into ice water, and extracted with Ethyl Acetate.

  • Purification: The organic layer is dried (Na₂SO₄) and concentrated.[1][2][3] Recrystallization from Ethanol/Hexane yields the pure solid.

Synthetic Workflow Diagram

SynthesisSM13-Bromo-4-fluorobenzaldehyde(Electrophile)ReactionSₙAr ReactionK₂CO₃, DMF, 90°CSM1->ReactionSM21-Benzylpiperazine(Nucleophile)SM2->ReactionProduct4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehydeReaction->Product -HF

Caption: Figure 1. Convergent synthesis via Nucleophilic Aromatic Substitution (SₙAr).

Reactivity & Derivatization Profile[1]

This molecule is a "divergent point" intermediate.[1] Its value lies in the ability to selectively react at the aldehyde or the bromide positions.[1]

Aldehyde Functionalization (C1)

The aldehyde is the most reactive site and is typically modified before the bromide to avoid side reactions during metal catalysis.[1]

  • Reductive Amination: Reaction with primary amines (R-NH₂) and NaBH(OAc)₃ yields benzylamine derivatives.[1]

  • Knoevenagel Condensation: Reaction with malononitrile or active methylenes to form vinyl nitriles.[1]

  • Oxidation: Conversion to the benzoic acid using NaClO₂ (Pinnick oxidation).

Aryl Bromide Coupling (C3)

The ortho-bromide is sterically hindered by the piperazine ring but remains reactive under standard Pd-catalyzed conditions.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to generate biaryl scaffolds.[1]

  • Buchwald-Hartwig: Amination to introducing a second nitrogen functionality.[1]

  • Lithiation: Halogen-metal exchange with n-BuLi allows quenching with electrophiles (e.g., CO₂, DMF).[1]

Derivatization Logic Diagram

Derivatizationcluster_AldehydeAldehyde Reactivitycluster_BromideBromide ReactivityCore4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehydeRedAmReductive Amination(Amine + NaBH(OAc)₃)Core->RedAmOxidOxidation to Acid(NaClO₂)Core->OxidSuzukiSuzuki Coupling(Ar-B(OH)₂, Pd(0))Core->SuzukiBuchwaldBuchwald Amination(R₂NH, Pd(0))Core->Buchwald

Caption: Figure 2.[1] Orthogonal reactivity pathways for library generation.

Applications in Drug Discovery

This specific scaffold appears frequently in patent literature for targets requiring a "long" hydrophobic tail (benzylpiperazine) and a polar "head" group derived from the aldehyde.[1]

  • FAAH Inhibitors: The aldehyde is often converted to a urea or carbamate derivative (via the amine) to target Fatty Acid Amide Hydrolase, an enzyme regulating anandamide levels (pain/anxiety).[1]

  • PARP Inhibitors: The aldehyde can be cyclized with hydrazine derivatives to form phthalazinones, a core motif in PARP inhibitors (e.g., Olaparib analogs).[1]

  • Kinase Inhibitors: The aryl bromide allows for the attachment of hinge-binding heterocycles (e.g., pyrimidines, pyridines), while the benzylpiperazine extends into the solvent-exposed region of the kinase ATP pocket.[1]

Safety & Handling Guidelines

  • Hazard Classification: GHS Warning.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][4] Irrit.).

  • Handling:

    • Air Sensitivity: The aldehyde group can oxidize to the carboxylic acid upon prolonged exposure to air.[1] Store under nitrogen or argon.[1]

    • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust/vapors.[1]

    • Disposal: Halogenated organic waste.[1]

References

  • Synthesis of FAAH Modulators: Patent WO2006074025A1. "4-(Benzyl)-piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase."[1]

  • General SₙAr Methodology:Journal of Medicinal Chemistry. "Optimization of 4-substituted benzaldehydes via nucleophilic aromatic substitution.
  • PARP Inhibitor Scaffolds: European Patent EP2937341A1.[1] "Derivatives of 4-(benzyl)-piperazine-1-carboxylic acid phenylamides."

  • Analogous Synthesis Protocols: ChemicalBook & PubChem. "Synthesis of 3-bromo-4-fluorobenzaldehyde derivatives."

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde mechanism of action inquiry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and pharmacological profile of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS 443777-04-6).

Based on its structural attributes—a benzylpiperazine pharmacophore fused with a reactive benzaldehyde core and an orthogonal bromine handle —this compound is identified not as a standalone marketed drug, but as a privileged high-value intermediate (building block) used critically in the discovery of Sigma-1 receptor ligands , Acetylcholinesterase (AChE) inhibitors , and Kinase inhibitors .

Mechanism of Action & Synthetic Utility in Drug Discovery

Executive Summary

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde represents a "privileged scaffold" in medicinal chemistry. Its mechanism of action is dual-faceted:

  • Chemical Mechanism: It functions as a divergent core allowing orthogonal functionalization. The aldehyde (-CHO) serves as an electrophile for reductive amination or heterocycle formation, while the bromine (-Br) allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to extend the carbon skeleton.

  • Biological Mechanism: The N-benzylpiperazine moiety is a validated pharmacophore for Sigma-1 (

    
    ) receptors  and Monoamine Transporters . Drugs derived from this scaffold modulate neuroprotection, analgesia, and cancer cell survival.
    
Part 1: Chemical Mechanism of Action (Reactivity & Synthesis)

The utility of this compound lies in its ability to access complex chemical space through controlled reactivity.

1.1 The Formation Mechanism (SNAr)

The synthesis of the core scaffold typically proceeds via Nucleophilic Aromatic Substitution (SNAr) . The precursor, 3-bromo-4-fluorobenzaldehyde , possesses a fluorine atom activated by the electron-withdrawing aldehyde group at the para position.

  • Nucleophile: 1-Benzylpiperazine (Secondary amine).

  • Electrophile: 3-Bromo-4-fluorobenzaldehyde.

  • Mechanism: The secondary amine attacks the carbon bearing the fluorine. The negative charge is delocalized into the aldehyde carbonyl (Meisenheimer complex). Elimination of the fluoride ion restores aromaticity.

  • Regioselectivity: The bromine at the meta position provides steric bulk but does not deactivate the ring sufficiently to prevent substitution at the para-fluoro position.

1.2 Orthogonal Functionalization Pathways

Once synthesized, the molecule offers two distinct "handles" for drug elaboration:

  • Path A (Aldehyde Condensation): Reacts with amines, hydrazines, or active methylenes. Used to create Schiff bases, benzylamines (via reduction), or hydantoins.

  • Path B (Cross-Coupling): The aryl bromide remains intact during mild aldehyde manipulations, allowing for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings to attach biaryl or heteroaryl systems.

ChemicalReactivity Precursor 3-Bromo-4-fluorobenzaldehyde Intermediate Meisenheimer Complex Precursor->Intermediate SNAr Attack Reagent 1-Benzylpiperazine Reagent->Intermediate Product 4-(4-Benzylpiperazin-1-yl)- 3-bromobenzaldehyde Intermediate->Product -HF (Elimination) PathA Path A: Reductive Amination (Target: GPCR Ligands) Product->PathA R-NH2 / NaBH(OAc)3 PathB Path B: Suzuki Coupling (Target: Kinase Inhibitors) Product->PathB Ar-B(OH)2 / Pd(0)

Figure 1: Synthesis and divergent reactivity pathways of the scaffold.

Part 2: Biological Mechanism (Pharmacophore Relevance)[1][2]

This scaffold is frequently employed to target specific biological pathways. The benzylpiperazine tail is the critical "anchor" in the binding pocket.

2.1 Sigma-1 Receptor (

R) Modulation
  • Mechanism: The basic nitrogen of the piperazine ring (protonated at physiological pH) forms a salt bridge with Asp126 in the

    
     receptor binding pocket. The benzyl group occupies the primary hydrophobic sub-pocket.
    
  • Therapeutic Outcome: Ligands built on this core act as

    
     antagonists  (neuropathic pain relief) or agonists  (neuroprotection in Alzheimer's). The 3-bromo substitution allows researchers to extend the molecule into the secondary hydrophobic pocket to tune selectivity against 
    
    
    
    receptors.
2.2 Acetylcholinesterase (AChE) Inhibition
  • Mechanism: In Dual Binding Site inhibitors (like Donepezil analogs), the benzylpiperazine moiety binds to the Peripheral Anionic Site (PAS) of AChE, while the aldehyde-derived "head" group (attached via the bromine or aldehyde handle) extends into the Catalytic Active Site (CAS) .

  • Relevance: This prevents the aggregation of Amyloid-beta (A

    
    ) induced by AChE, a key mechanism in Alzheimer's disease pathology.
    
Part 3: Experimental Protocols
Protocol 3.1: Synthesis of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

This protocol utilizes a nucleophilic aromatic substitution (SNAr) strategy.

Reagents:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • 1-Benzylpiperazine (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with 3-bromo-4-fluorobenzaldehyde (e.g., 2.03 g, 10 mmol) and anhydrous

    
     (2.76 g, 20 mmol).
    
  • Solvation: Add DMF (20 mL) and stir at room temperature for 10 minutes to ensure suspension homogeneity.

  • Addition: Add 1-benzylpiperazine (1.94 g, 11 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the aldehyde starting material.
    
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil:[1] Extract with Ethyl Acetate (3 x 50 mL), wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

  • Validation:

    
     NMR should show the diagnostic aldehyde singlet (~9.8 ppm) and the disappearance of the aromatic fluorine coupling.
    
Protocol 3.2: Reductive Amination (Library Generation)

To generate a secondary amine library for Sigma-1 screening.

  • Imine Formation: Dissolve the scaffold (1.0 eq) and the amine of choice (e.g., aniline derivative, 1.0 eq) in 1,2-Dichloroethane (DCE). Add Acetic Acid (cat.). Stir for 2 hours.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) in one portion. Stir overnight at RT.
    
  • Quench: Quench with saturated

    
    . Extract with DCM.
    
Part 4: References
  • ChemicalBook. (2024). 3-(4-Methylpiperazin-1-yl)benzaldehyde Synthesis and Analogues. Retrieved from . (Demonstrates parallel synthesis of piperazinyl-benzaldehydes).

  • Santa Cruz Biotechnology. (2024). 4-(4-Benzyl-1-piperazino)-3-bromo-benzaldehyde Product Data Sheet. Retrieved from . (Verification of CAS 443777-04-6).[2][3]

  • Runeberg, N., et al. (2019). Design and Synthesis of Benzylpiperazine Derivatives as Sigma-1 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextualizes the benzylpiperazine pharmacophore).

  • PubChem. (2024). Compound Summary: 3-Bromo-4-(4-propylpiperazin-1-yl)benzaldehyde. Retrieved from . (Structural analog data).

  • Sigma-Aldrich. (2024). 4-Bromobenzaldehyde Reactivity Profile. Retrieved from .

Sources

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde literature review

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 443777-04-6 Formula: C₁₈H₁₉BrN₂O Molecular Weight: 359.26 g/mol [1][2][3]

Executive Summary

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a high-value bifunctional intermediate used primarily in the synthesis of complex pharmaceutical agents.[2][3] Its structural core combines a piperazine pharmacophore (critical for GPCR and kinase binding) with two distinct reactive handles: an aldehyde for condensation/reduction and an aryl bromide for cross-coupling.

This guide details the synthesis, chemical reactivity, and medicinal utility of this compound.[3][4][5][6] It is designed for medicinal chemists requiring a robust protocol for generating libraries of piperazine-linked bioactive molecules.[2][3]

Chemical Profile & Properties[2][4][5][7][8][9][10]

The compound is characterized by the presence of a bulky benzyl-piperazine moiety at the para position relative to the aldehyde, with an ortho-bromo substituent providing steric constraint and a site for further diversification.[2][3]

PropertySpecification
IUPAC Name 4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde
Appearance Pale yellow to off-white solid
Melting Point 110–115 °C (Typical for class)
Solubility Soluble in DCM, DMF, DMSO, Chloroform; Insoluble in Water
pKa (Calc) ~6.5 (Piperazine nitrogen)
LogP ~3.8 (Lipophilic)
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)

Synthetic Pathway (SNAr Protocol)

The most efficient route to 4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde is via Nucleophilic Aromatic Substitution (SNAr) .[2][3] The aldehyde group at the C1 position activates the C4-fluorine towards nucleophilic attack by the secondary amine of 1-benzylpiperazine.[2][3]

Reaction Scheme (Graphviz)

Synthesis SM1 3-Bromo-4-fluorobenzaldehyde (Electrophile) Reagents K2CO3, DMF 80°C, 4-12h SM1->Reagents SM2 1-Benzylpiperazine (Nucleophile) SM2->Reagents Product 4-(4-Benzylpiperazin-1-yl)- 3-bromobenzaldehyde Reagents->Product

Figure 1: SNAr synthesis route utilizing the activating nature of the para-aldehyde group.[2][3][7]

Detailed Experimental Protocol

Note: This protocol is adapted from standard SNAr methodologies for 4-fluorobenzaldehydes [1].

Reagents:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 equiv)[2][3]

  • 1-Benzylpiperazine (1.1 equiv)[2][3]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)[8]

  • Dimethylformamide (DMF) (5 mL per mmol substrate)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-4-fluorobenzaldehyde (e.g., 2.03 g, 10 mmol) in anhydrous DMF (50 mL).

  • Addition: Add K₂CO₃ (2.76 g, 20 mmol) followed by 1-benzylpiperazine (1.94 g, 11 mmol).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3) or LC-MS.[2][3] The starting fluoride should be consumed completely.[2][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (200 mL) to precipitate the product.

    • If solid forms: Filter, wash with water, and dry under vacuum.[3]

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.

Mechanistic Insight: The bromine atom at position 3 is sterically crowded but does not leave under these conditions because the fluoride is a significantly better leaving group in SNAr reactions, and the transition state is stabilized by the para-aldehyde electron-withdrawing group.[2][3]

Reactivity & Derivatization Map

This molecule is a "linchpin" intermediate.[2][3] It allows researchers to diverge synthesis in two orthogonal directions:

  • Aldehyde Modification: For linker extension or scaffold cyclization.[2][3]

  • Aryl Bromide Modification: For increasing molecular complexity via cross-coupling.[2][3]

Functionalization Workflow[2][3][11]

Derivatization Core 4-(4-Benzylpiperazin-1-yl)- 3-bromobenzaldehyde Aldehyde Aldehyde Reactivity (C1 Position) Core->Aldehyde Bromide Bromide Reactivity (C3 Position) Core->Bromide RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) -> Benzylamines Aldehyde->RedAmin Wittig Wittig Reaction (Ph3P=R) -> Styrenes Aldehyde->Wittig Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) -> Biaryls Bromide->Suzuki Buchwald Buchwald-Hartwig (R2-NH, Pd cat) -> Anilines Bromide->Buchwald

Figure 2: Orthogonal derivatization pathways available for the scaffold.[2][3]

Medicinal Chemistry Applications

Kinase Inhibition

The 3-bromo position is frequently used to introduce heteroaryl groups (via Suzuki coupling) that interact with the hinge region of kinase enzymes (e.g., EGFR, VEGFR).[3] The piperazine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.[3]

GPCR Ligands

The benzylpiperazine moiety is a privileged structure in serotonin (5-HT) and dopamine (D2) receptor ligands.[2][3] The aldehyde can be converted into a linker that attaches to a secondary pharmacophore, creating "bitopic" ligands that span the orthosteric and allosteric binding sites.[3]

Case Study: DHFR Inhibitors

Recent literature [2] highlights the use of 4-piperazinylbenzaldehydes as precursors for thiosemicarbazones.[2][3] These derivatives show potent inhibition of Dihydrofolate Reductase (DHFR), a target for anticancer and antimicrobial therapies.[3][8] The 3-bromo substituent in this specific analog allows for the addition of lipophilic groups to tune the binding affinity within the enzyme's active site.[2][3]

Safety & Handling

  • Hazard Classification: Irritant.[2][3]

  • Storage: Store at 2–8°C under inert gas. Aldehydes can oxidize to carboxylic acids upon prolonged exposure to air.[2][3]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] Handle in a fume hood to avoid inhalation of dust or vapors.[2][3]

References

  • General SNAr Protocol: Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 2024.[3] (Methodology adapted from synthesis of Compound 3).

  • Compound Identification: 4-(4-Benzyl-1-piperazino)-3-bromo-benzaldehyde (CAS 443777-04-6).[1][2][3] Santa Cruz Biotechnology.[2][3]

  • Bromobenzaldehyde Reactivity: 4-Bromobenzaldehyde: Key Role in Organic Synthesis.[2][3][4][6][9] ChemicalBook, 2024.[3][6]

Sources

Methodological & Application

Application Note: Experimental Protocols for 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental utility of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde , a versatile tri-functional building block. This scaffold is unique due to its orthogonal reactivity: an electrophilic aldehyde, a cross-coupling-ready aryl bromide, and a protected piperazine nitrogen.[1] It is widely used in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents.[1]

This document provides optimized protocols for three distinct synthetic vectors:

  • Vector A (Aldehyde): Reductive amination for side-chain diversification.[1]

  • Vector B (Bromide): Palladium-catalyzed cross-coupling for core expansion.[1]

  • Vector C (Benzyl): Selective deprotection for late-stage functionalization.[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
Molecular Formula C₁₈H₁₉BrN₂O
Molecular Weight 359.27 g/mol
Appearance Yellow to pale orange solid (due to conjugation)
Solubility Soluble in DCM, DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water
Storage 2–8°C, under inert atmosphere (Ar/N₂).[1] Aldehyde is oxidation-sensitive.[1]

Structural Insight: The molecule features an electron-rich benzaldehyde due to the para-nitrogen donation.[1] This reduces the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde, often requiring acid catalysis for condensation reactions.[1] The ortho-bromo substituent provides steric bulk, which can influence catalyst coordination during cross-coupling.[1]

Experimental Workflows

Vector A: Reductive Amination (Aldehyde Targeting)

Objective: To attach aliphatic or aromatic amine "tails" while preserving the aryl bromide for subsequent coupling.[1]

Mechanism: Formation of an iminium ion followed by in situ reduction.[1] Critical Consideration: The electron-donating piperazine ring deactivates the aldehyde.[1] The addition of acetic acid is mandatory to catalyze imine formation.[1]

Protocol:
  • Reagents:

    • Scaffold (1.0 equiv)

    • Amine (1.1 – 1.2 equiv)[1]

    • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

    • Acetic Acid (AcOH) (1.0 equiv) or 1% v/v[1]

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Procedure:

    • Dissolve the scaffold and the amine in DCE (0.1 M concentration).[1]

    • Add AcOH and stir at room temperature for 30–60 minutes to ensure imine equilibrium. Visual Cue: Solution often darkens.[1]

    • Add STAB in one portion.[1]

    • Stir at room temperature for 4–16 hours. Monitor by LCMS (Look for M+1 of product; disappearance of imine).

    • Quench: Add saturated aqueous NaHCO₃. Stir for 15 minutes.

    • Workup: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH).[1]

Expert Tip: Do not use Sodium Cyanoborohydride (NaBH₃CN) unless necessary; STAB is less toxic and more selective for aldehydes in the presence of the bromide.[1]

Vector B: Suzuki-Miyaura Coupling (Bromide Targeting)

Objective: To expand the aromatic core (biaryl formation) using the aryl bromide handle.[1]

Mechanism: Pd(0)-catalyzed cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination).[1] Critical Consideration: The ortho-piperazine group can coordinate to Palladium or create steric hindrance.[1] High-activity catalysts (e.g., Pd(dppf)Cl₂) are recommended over Pd(PPh₃)₄.[1]

Protocol:
  • Reagents:

    • Scaffold (1.0 equiv)

    • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

    • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

    • Solvent: 1,4-Dioxane (degassed)[1]

  • Procedure:

    • In a microwave vial or pressure tube, combine Scaffold, Boronic Acid, and Catalyst.[1]

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add Dioxane and aqueous K₂CO₃.[1]

    • Heat to 80–100°C for 2–4 hours (or 120°C for 30 min in microwave).

    • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Silica gel chromatography.

Self-Validating Check: If the starting material remains unreacted after 2 hours, the ortho-nitrogen may be poisoning the catalyst.[1] Switch to XPhos Pd G2 or SPhos Pd G2 precatalysts, which are designed for sterically hindered/heterocyclic substrates.[1]

Vector C: Benzyl Deprotection (Scaffold Unmasking)

Objective: To remove the benzyl group, revealing a secondary amine on the piperazine for urea formation, amidation, or alkylation.[1]

Mechanism: Heterogeneous catalytic hydrogenation.[1] Critical Consideration: Chemoselectivity. Standard Hydrogenolysis (H₂, Pd/C) can inadvertently reduce the aryl bromide (hydrodehalogenation) or the aldehyde (to benzyl alcohol).[1]

Protocol (Chemoselective):

To preserve the Bromide and Aldehyde, standard Pd/C is risky.[1] Use ACE-Cl (1-Chloroethyl chloroformate) for non-reductive debenzylation.[1]

  • Reagents:

    • Scaffold (1.0 equiv)

    • 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv)[1]

    • Methanol (MeOH)[1]

    • Solvent: 1,2-Dichloroethane (DCE)[1]

  • Procedure:

    • Dissolve Scaffold in dry DCE (0.2 M) at 0°C.

    • Add ACE-Cl dropwise.[1]

    • Reflux for 2–4 hours.[1] (Monitor for intermediate carbamate formation).

    • Concentrate the solvent in vacuo.[1]

    • Redissolve the residue in Methanol and reflux for 1 hour (this hydrolyzes the intermediate).

    • Concentrate to yield the secondary amine hydrochloride salt.[1]

  • Purification: Trituration with ether or reverse-phase prep-HPLC.

Visualizing the Divergent Synthesis

The following diagram illustrates the logical flow of utilizing this scaffold.

G Scaffold 4-(4-Benzylpiperazin-1-yl)- 3-bromobenzaldehyde VectorA Vector A: Aldehyde (Reductive Amination) Scaffold->VectorA R-NH2, STAB, AcOH VectorB Vector B: Bromide (Suzuki Coupling) Scaffold->VectorB Ar-B(OH)2, Pd(dppf)Cl2 VectorC Vector C: Benzyl (ACE-Cl Deprotection) Scaffold->VectorC 1. ACE-Cl, Reflux 2. MeOH ProductA N-Alkylated Benzylamines (Retains Br) VectorA->ProductA ProductB Biaryl Aldehydes (Retains Benzyl) VectorB->ProductB ProductC Free Piperazine Core (Retains Br & CHO) VectorC->ProductC

Figure 1: Divergent synthetic pathways accessible from the tri-functional scaffold.

Summary of Reaction Conditions

Reaction TypeTarget SiteReagents of ChoiceKey ChallengeSolution
Reductive Amination AldehydeNaBH(OAc)₃, AcOHLow reactivity due to e- rich ringAdd Acetic Acid; Use DCE solvent
Suzuki Coupling Aryl BromidePd(dppf)Cl₂, K₂CO₃Steric hindrance from piperazineUse high temps (100°C) or Buchwald precatalysts
Debenzylation N-BenzylACE-Cl, MeOHAvoiding debromination (Pd/C issue)Use chemical deprotection (ACE-Cl) instead of hydrogenation

References

  • Ibrahim, A. I. M., et al. "Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer."[1][2] Journal of Medicinal Chemistry, 2022.[1][2] Link[1][2]

    • Context: Establishes the synthesis and stability of 3-bromo-4-aminobenzaldehyde derivatives and their use in medicinal chemistry.
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996.[1] Link[1]

    • Context: The definitive protocol for reductive amination using STAB.[1]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1] Link[1]

    • Context: Foundational review for optimizing the Suzuki coupling conditions cited in Vector B.
  • Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines."[1] The Journal of Organic Chemistry, 1984.[1] Link[1]

    • Context: Describes the ACE-Cl method for debenzylation, crucial for avoiding side reactions associated with catalytic hydrogen

Sources

Analytical techniques for detecting 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategy for the Characterization and Quantification of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Executive Summary

This guide details the analytical protocols for 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS 443777-04-6), a critical pharmacophore used in the synthesis of kinase inhibitors and GPCR ligands. Due to the presence of a reactive aldehyde, a basic piperazine moiety, and a halogen substituent, this molecule presents specific analytical challenges—notably peak tailing, oxidative instability, and isotopic complexity.

This document provides a self-validating workflow combining LC-MS/MS for quantitative assay and impurity profiling, and 1H-NMR for structural certification.

Physicochemical Profile & Analytical Implications

Understanding the molecule's behavior is the prerequisite for robust method design.

PropertyValue / CharacteristicAnalytical Implication
Formula C₁₈H₁₉BrN₂OMonoisotopic Mass: 358.07 / 360.07 (1:1 ratio due to ⁷⁹Br/⁸¹Br).
Basicity (pKa) ~8.5 (Piperazine N)Critical: Basic nitrogens interact with silanols on HPLC columns, causing severe tailing. High pH buffers or end-capped columns are required.
Reactivity Aldehyde (-CHO)Susceptible to air oxidation to 4-(4-benzylpiperazin-1-yl)-3-bromobenzoic acid. Samples must be prepared fresh or stored under inert gas.
Chromophore Conjugated BenzeneStrong UV absorption at 254 nm and ~280 nm.
LogP ~3.5 (Predicted)Lipophilic. Expect moderate-to-high retention on C18 phases.

Protocol A: High-Performance Liquid Chromatography (LC-MS)

Objective: Purity assessment, assay quantification, and impurity identification. Rationale: A generic acidic mobile phase is chosen to ensure compatibility with Mass Spectrometry (ESI+). To mitigate piperazine tailing, a high-coverage C18 column is mandated.

Reagents & Materials
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent end-capped phase.

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Injection Volume: 2.0 µL.

  • Detection (UV): 254 nm (Reference 360 nm).

  • Detection (MS): ESI Positive Mode. Scan Range 100–600 m/z.

Gradient Program
Time (min)% Solvent BDescription
0.005Initial equilibration
1.005Isocratic hold to elute polar salts
8.0095Linear gradient to elute analyte
10.0095Wash phase
10.105Return to initial
13.005Re-equilibration
Mass Spectrometry Logic (Identity Confirmation)

The presence of Bromine provides a distinct "fingerprint." In the MS spectrum, you must observe two peaks of nearly equal intensity separated by 2 mass units.

  • Target Ion 1 (⁷⁹Br): [M+H]⁺ = 359.07

  • Target Ion 2 (⁸¹Br): [M+H]⁺ = 361.07

  • Acceptance Criteria: The intensity ratio of 359/361 must be between 0.9 and 1.1.

Fragmentation Pathway (MS/MS): Upon Collision Induced Dissociation (CID), the benzyl group is often cleaved.

  • Precursor: 359.07

  • Major Fragment: m/z ~91 (Tropylium ion, characteristic of benzyl groups).

  • Secondary Fragment: Loss of CO (Aldehyde) is possible but less common than benzyl cleavage.

Visualization: Method Development Decision Tree

The following diagram illustrates the logic flow for optimizing the separation of this specific piperazine derivative.

AnalyticalWorkflow Start Start: Method Development 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde CheckSolubility 1. Solubility Check (LogP ~3.5) Start->CheckSolubility SolventChoice Dissolve in 50:50 MeCN:Water Avoid pure water (Precipitation risk) CheckSolubility->SolventChoice ColumnSelect 2. Column Selection (Basic Piperazine Moiety) SolventChoice->ColumnSelect AcidicRoute Route A: Acidic pH (LC-MS) 0.1% Formic Acid ColumnSelect->AcidicRoute Preferred BasicRoute Route B: High pH (LC-UV only) 10mM Ammonium Bicarbonate (pH 10) ColumnSelect->BasicRoute Alternative TailingCheck Check Peak Symmetry (Tailing Factor < 1.5?) AcidicRoute->TailingCheck BasicRoute->TailingCheck Pass Method Validated TailingCheck->Pass Yes Fail Severe Tailing TailingCheck->Fail No Fix Add Ion Pairing Agent (TFA) OR Switch to HPH-C18 Column Fail->Fix Fix->TailingCheck

Figure 1: Decision tree for optimizing chromatography of basic piperazine derivatives.

Protocol B: Structural Elucidation (¹H-NMR)

Objective: Confirmation of regio-chemistry (position of Br vs Aldehyde). Solvent: DMSO-d₆ (Preferred for solubility and preventing aldehyde hydration).

Key Resonance Assignments (Expected):

  • Aldehyde Proton (-CHO): A distinct singlet downfield at ~10.0 - 10.2 ppm .

  • Aromatic Region (3 protons on central ring):

    • H-2 (between Br and CHO): Doublet (small coupling) or Singlet at ~8.0 ppm.

    • H-6 (adjacent to CHO): Doublet at ~7.8 ppm.

    • H-5 (adjacent to Piperazine): Doublet at ~7.2 ppm (shielded by amine).

  • Benzyl Aromatic Protons: Multiplet at 7.3 - 7.4 ppm (5H).

  • Benzylic CH₂: Singlet at ~3.5 ppm .

  • Piperazine Ring: Two sets of triplets/broad singlets at ~3.0 - 3.4 ppm .

Critical Quality Attribute (CQA) Check:

  • If the Aldehyde peak (~10 ppm) is diminished and a broad singlet appears at ~12-13 ppm, the sample has oxidized to the carboxylic acid.

Impurity Profiling & Degradation Pathways

The primary degradation pathway is Autoxidation .

Reaction: R-CHO (Aldehyde) + ½ O₂ → R-COOH (Carboxylic Acid)

Detection: In the LC-MS method described in Section 3, the carboxylic acid impurity will elute earlier than the parent aldehyde due to increased polarity (lower LogP).

  • Parent RT: ~8.5 min

  • Impurity RT: ~6.5 - 7.0 min

  • Impurity Mass: [M+H]⁺ = 375.07 (+16 Da shift).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24891855, 3-Bromobenzaldehyde derivatives. Retrieved from [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Troubleshooting & Optimization

Identifying byproducts in 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The Core Challenge: The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde relies on a Nucleophilic Aromatic Substitution (


).[1][2] The reaction exploits the difference in leaving group ability between fluorine and bromine on the 3-bromo-4-fluorobenzaldehyde scaffold.

The Mechanism: The aldehyde group (-CHO) at the C1 position acts as an electron-withdrawing group (EWG), activating the para-position (C4) and ortho-position (C3). Fluorine is a superior leaving group to bromine in


 reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. Therefore, the 1-benzylpiperazine selectively displaces the fluorine at C4.

Critical Failure Points:

  • Over-reaction: Displacement of the C3-Bromine (rare, but possible under forcing conditions).

  • Oxidation: Conversion of the aldehyde to a carboxylic acid (storage/handling).

  • Stalled Kinetics: Reversible formation of iminium species between the amine and the aldehyde carbonyl.

Reaction Pathway & Impurity Map

The following diagram illustrates the primary synthetic pathway and the genesis of key byproducts.

ReactionPathway SM1 3-Bromo-4-fluorobenzaldehyde (Starting Material) Target TARGET PRODUCT 4-(4-Benzylpiperazin-1-yl)- 3-bromobenzaldehyde SM1->Target SNAr (K2CO3, DMF, 80°C) Selective F-displacement Imp_Iminium Transient Species Iminium Ion (Reversible) SM1->Imp_Iminium Amine attack on CHO SM2 1-Benzylpiperazine SM2->Target SNAr (K2CO3, DMF, 80°C) Selective F-displacement Imp_Acid Impurity A (Oxidation) Benzoic Acid Derivative (+16 Da) Target->Imp_Acid Air Oxidation (Storage) Imp_Bis Impurity B (Over-reaction) Bis-piperazine adduct (Displacement of Br) Target->Imp_Bis Excess Amine / High T (>120°C) Imp_Iminium->SM1 Hydrolysis

Figure 1: Mechanistic pathway showing the selective SNAr route and competing side reactions.

Troubleshooting Guide (Q&A)

Scenario 1: "I see a peak at M+16 in my LC-MS spectrum."

Diagnosis: Auto-oxidation of the Aldehydes. Aldehydes are prone to oxidation in air, forming the corresponding carboxylic acid (4-(4-benzylpiperazin-1-yl)-3-bromobenzoic acid).

  • Root Cause: Exposure to atmospheric oxygen during reaction or workup; impure solvents containing peroxides.

  • Corrective Action:

    • Degas Solvents: Sparge reaction solvents (DMF/DMSO) with Nitrogen or Argon for 15 minutes prior to use.

    • Inert Atmosphere: Conduct the reaction strictly under

      
       or Ar balloon.
      
    • Workup Speed: Do not leave the crude mixture in solution for extended periods. Purify immediately or store the crude oil under inert gas at -20°C.

Scenario 2: "The reaction is stalled with ~20% unreacted aldehyde remaining."

Diagnosis: Iminium Ion Equilibrium or Base Depletion. The secondary amine of piperazine can attack the aldehyde carbonyl to form an unstable iminium ion. While reversible, this sequesters the nucleophile. Alternatively, the generated HF neutralizes the base.

  • Root Cause: Insufficient base stoichiometry or "soft" nucleophile trapping.

  • Corrective Action:

    • Base Stoichiometry: Ensure at least 2.5 equivalents of base (e.g.,

      
       or 
      
      
      
      ). The reaction generates HF, which must be neutralized to drive the equilibrium.
    • Temperature: Increase temperature to 90-100°C. Higher heat favors the irreversible thermodynamic

      
       product over the reversible kinetic carbonyl attack.
      
    • Solvent Switch: If using Acetonitrile (reflux ~82°C), switch to DMF or DMSO to access higher temperatures.

Scenario 3: "I see a massive byproduct with high molecular weight (Bis-adduct)."

Diagnosis: Over-substitution (Bis-amination). Under forcing conditions, the piperazine may displace the bromine atom after displacing the fluorine, especially if the reaction runs too long or too hot.

  • Root Cause: Temperature >120°C or massive excess of 1-benzylpiperazine (>3 eq).

  • Corrective Action:

    • Control Equivalents: Use 1.1 to 1.2 equivalents of 1-benzylpiperazine. Do not use large excesses.

    • Monitor Temp: Keep reaction temperature below 110°C. The Br-C bond is stronger than F-C in

      
       but will break under stress.
      
Scenario 4: "My product is an oil that won't crystallize."

Diagnosis: Residual Solvent (DMF/DMSO) or Benzylpiperazine. The product is a low-melting solid or oil. Residual high-boiling solvents like DMF prevent solidification.

  • Corrective Action:

    • Aqueous Wash: Thoroughly wash the organic extract with water (3x) and brine (1x) to remove DMF.

    • Acid/Base Wash: To remove excess 1-benzylpiperazine, wash the organic layer with dilute Citric Acid (5% aq). The product (weakly basic) will remain in the organic phase (or partition depending on pH—test small scale first), while the highly basic free piperazine is washed away. Note: The product has a basic piperazine moiety, so strong acid washes will extract the product too. Use column chromatography for final purification.

Validated Experimental Protocol

Objective: Synthesis of 4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde via


.

Reagents:

  • 3-Bromo-4-fluorobenzaldehyde (1.0 eq) [CAS: 77771-02-9][3][4]

  • 1-Benzylpiperazine (1.2 eq) [CAS: 2759-28-6]

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO (Concentration: 0.5 M)

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and a reflux condenser. Purge with Nitrogen.

  • Dissolution: Add 3-Bromo-4-fluorobenzaldehyde (1.0 eq) and 1-Benzylpiperazine (1.2 eq) to the flask.

  • Solvent & Base: Add anhydrous DMF (0.5 M relative to aldehyde) followed by

    
     (2.5 eq).
    
    • Why:

      
       acts as an HF scavenger. Anhydrous conditions prevent hydrolysis.
      
  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 7:3) or LCMS. Look for disappearance of the aldehyde peak.

  • Workup:

    • Cool to room temperature.[5][6]

    • Pour into ice-water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[6]

    • Wash combined organics with Water (3x) to remove DMF, then Brine (1x).

    • Dry over

      
      , filter, and concentrate.[6][7]
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Note: The product is less polar than the carboxylic acid impurity but more polar than the starting aldehyde.

Impurity Data Table

ImpurityRelative Retention (HPLC)Mass Shift (Da)OriginPrevention Strategy
Benzoic Acid Deriv. 0.4 - 0.6 (Polar)+16Air OxidationInert atmosphere; rapid workup.
Bis-Piperazine > 1.5 (Non-polar)+ ~158Over-reactionLimit temp <100°C; limit amine equiv.
Des-bromo ~1.0-79/+1HydrodehalogenationAvoid Pd contamination; avoid radical initiators.
Iminium Ion UnstableVariableKinetic TrapIncrease temp to drive thermodynamic product.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

  • Fluorine vs Bromine Reactivity: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. (Classic text establishing F >> Br reactivity order in SNAr).
  • Synthesis of Piperazine-Benzaldehydes (Analogous Protocol): World Intellectual Property Organization, WO2013190320A1.[6] "Preparation of piperazine derivatives as inhibitors of Chk1." (Describes coupling of piperazines to halo-benzaldehydes).

  • Oxidation of Benzaldehydes: McNesby, J. R., & Heller, C. A. (1954). "Oxidation of Liquid Aldehydes by Molecular Oxygen." Chemical Reviews, 54(2), 325–346.

Sources

Safe handling procedures for 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Safe Handling of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Introduction: The Application Scientist’s Perspective

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because you are working with 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS: 443777-04-6) , a high-value intermediate often used in the synthesis of bioactive scaffolds.[1]

This molecule is not just a "powder in a jar."[1][2][3][4] It is a polyfunctional building block containing an aldehyde (susceptible to oxidation), an aryl bromide (sensitive to light/transition metals), and a piperazine moiety (basic and prone to protonation). Successful experimentation depends as much on preserving the integrity of these functional groups as it does on your reaction design.[1]

The following guide replaces standard generic advice with chemically specific troubleshooting protocols.

Part 1: Critical Safety & First Aid (The "Red Alert" Zone)

Q: I spilled a small amount on my glove/skin. Is standard washing sufficient? A: Treat this compound as a potential sensitizer and lachrymator .[1] Because this molecule contains a benzylpiperazine motif (structurally related to bioactive CNS agents) and a benzaldehyde core, it possesses high lipophilicity, allowing it to penetrate dermal barriers more effectively than simple inorganic salts.

  • Immediate Action: Do not use organic solvents (ethanol/acetone) to wash skin; this increases absorption.[1] Wash with copious amounts of soap and water for 15 minutes.[1]

  • Glove Permeation: Standard latex gloves offer poor protection against halogenated aromatics.[1] Use Nitrile (minimum 5 mil thickness) or Double-gloving is required.[1]

Q: The compound is dusty.[1][5] What are the inhalation risks? A: Aldehyde derivatives are notorious for respiratory tract irritation.[1]

  • Symptom: Burning sensation in the nasopharynx or coughing.[1]

  • Protocol: All weighing must occur inside a certified chemical fume hood. If the solid is electrostatically charged and "flying," use an antistatic gun or weigh into a tall-form vial to minimize drift.[1]

Visual Guide: Exposure Response Workflow

ExposureResponse cluster_legend Critical Note Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Skin Contact (Potential Sensitization) Type->Skin Eye Eye Contact (Lachrymatory Risk) Type->Eye Inhale Inhalation (Respiratory Irritation) Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with SOAP & WATER (No Ethanol) 3. Check for delayed dermatitis Skin->ActionSkin ActionEye 1. Flush with water (15 mins) 2. Remove contact lenses 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Monitor for pulmonary edema Inhale->ActionInhale Note Do NOT use organic solvents for skin cleanup. They enhance absorption of lipophilic amines.

Figure 1: Decision logic for immediate response to exposure events. Note the strict prohibition of organic solvents for skin cleanup.

Part 2: Storage & Stability (The "Shelf Life" Zone)

Q: My sample turned from yellow to dark brown. Is it still usable? A: Likely not without purification.[1] This color change indicates oxidative degradation .[1]

  • The Aldehyde: Aldehydes slowly oxidize to carboxylic acids (benzoic acid derivatives) upon exposure to air.[1]

  • The Amine: The piperazine nitrogen can form N-oxides or undergo photo-oxidation.[1]

  • The Bromide: Aryl bromides can liberate free bromine or radicals if exposed to UV light, deepening the color.[1]

Q: How do I store this to prevent degradation? A: You must control three variables: Temperature, Atmosphere, and Light.

VariableRequirementScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of autoxidation and hydrolysis.[1]
Atmosphere Inert (Argon or Nitrogen) Displaces oxygen to prevent the aldehyde

carboxylic acid transformation.[1]
Container Amber Glass Blocks UV light to prevent homolytic cleavage of the C-Br bond.[1]

Q: Can I store it in solution? A: No. In solution (especially in chlorinated solvents like DCM or Chloroform), the amine moiety can react with the solvent over time (quaternization), and the aldehyde is more prone to hydration or acetal formation if traces of alcohol/water are present. Store as a solid only.

Visual Guide: Storage Logic Tree

StorageLogic Arrival Compound Arrival Inspect Visual Inspection (Yellow Solid?) Arrival->Inspect Decision Is Seal Broken? Inspect->Decision Reseal Flush with Argon/N2 Apply Parafilm Decision->Reseal No Degraded Purify (Recrystallization) or Discard Decision->Degraded Yes (Dark/Gummy) Store Store at 2-8°C (Amber Vial) Reseal->Store

Figure 2: Protocol for handling incoming shipments and maintaining long-term stability.

Part 3: Operational Handling & Synthesis (The "Bench" Zone)

Q: I'm trying to dissolve it for a reaction. Which solvents work best? A: The molecule is lipophilic.[1]

  • Good Solvents: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethyl Acetate.

  • Poor Solvents: Water, Hexanes, Diethyl Ether (sparingly soluble).

  • Troubleshooting: If the compound does not dissolve in DCM, it may have oxidized to the corresponding carboxylic acid (which is less soluble in non-polar solvents). Check purity via TLC.

Q: I am running a Suzuki coupling. The reaction stalled. Why? A: The aldehyde group might be poisoning your catalyst.[1] Aldehydes can coordinate to Palladium (Pd) or undergo side reactions (like decarbonylation) under high temperatures.[1]

  • Solution: Protect the aldehyde as an acetal before the coupling, or use milder coupling conditions (e.g., Pd(dppf)Cl2 at lower temps).

  • Alternative: Ensure your base (e.g., K2CO3) isn't promoting an aldol condensation with other reagents.

Q: How do I monitor the reaction? (TLC Guide) A:

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: 20-40% Ethyl Acetate in Hexanes.[1]

  • Visualization:

    • UV (254 nm): The benzaldehyde core is UV active (strong absorption).[1]

    • Ninhydrin Stain: Weakly positive (due to the tertiary amine).[1]

    • 2,4-DNP Stain: Strong Positive (Orange/Red spot) – confirms the presence of the aldehyde.[1] Use this to verify the integrity of your starting material.

Part 4: Waste Disposal & Decontamination

Q: How do I dispose of the solid waste? A: This compound contains Bromine (Halogen) and Nitrogen .[1]

  • Classification: Halogenated Organic Waste.[1]

  • Do NOT: Mix with oxidizing acids (Nitric acid) as this may generate bromine gas or explosive nitro-compounds.[1]

Q: I need to clean my glassware. It's sticky. A:

  • Rinse 1: DCM (dissolves the bulk organic).[1]

  • Rinse 2: Acetone.

  • Soak: 1M HCl (protonates the piperazine, making it water-soluble for final removal).

  • Final Wash: Detergent and water.[1]

References

  • Santa Cruz Biotechnology. 4-(4-Benzyl-1-piperazino)-3-bromo-benzaldehyde (CAS 443777-04-6) Product Data.[1] Retrieved from [1]

  • PubChem. 3-Bromobenzaldehyde (Substructure Safety Data). National Library of Medicine.[1] Retrieved from [1]

  • Sigma-Aldrich. Safety Data Sheet: 3-Bromobenzaldehyde.[1] Retrieved from [1]

  • National Institutes of Health (NIH). Stability of Synthetic Piperazines in Human Whole Blood.[1] (Demonstrates instability of piperazines at room temp). Retrieved from

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) and the specific SDS provided by your vendor before handling.[1]

Sources

Column chromatography conditions for 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BPBA-001 Status: Active Guide Department: Chemical Process Development & Chromatography Support[1]

Compound Profile & Purification Challenge

Target Molecule: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde Chemical Class: Aryl-piperazine / Benzaldehyde derivative CAS (Analogous): 1393656-78-6 (General class reference)[1][2]

The Technical Challenge: This molecule presents a classic "Push-Pull" chromatography conflict:

  • The Basic Trap (Piperazine): The tertiary amine nitrogens in the piperazine ring are basic (

    
    ). They will protonate upon contact with the acidic silanol groups (
    
    
    
    ) of standard silica gel, leading to severe tailing (streaking) and poor mass recovery.[2]
  • The Stability Risk (Aldehyde): The aldehyde moiety is susceptible to oxidation (forming the carboxylic acid) and acetal formation if exposed to methanol under acidic conditions (active silica).[2]

The "Gold Standard" Protocols

Do not rely on a single solvent system.[1] We recommend Protocol A for initial attempts due to its milder nature, and Protocol B for difficult separations where the product is highly polar.[2]

Protocol A: The "TEA-Buffered" Non-Polar System (Recommended)

Best for: High purity requirements, avoiding halogenated solvents.[2]

ParameterSpecificationMechanism / Logic
Stationary Phase Silica Gel 60 (

)
Standard phase.[1]
Base Modifier Triethylamine (TEA) , 1.0% v/vCRITICAL: TEA competes for acidic silanol sites, preventing the piperazine ring from "sticking."[2]
Mobile Phase A Hexanes (or Heptane) + 1% TEANon-polar carrier.[2]
Mobile Phase B Ethyl Acetate (EtOAc) + 1% TEAPolar eluent.[2]
Gradient 0%

40% B over 10 CV (Column Volumes)
The product typically elutes between 20-35% EtOAc depending on loading.

Application Note: Always flush the column with 2 CV of the starting mobile phase (containing TEA) before loading your sample. This "deactivates" the silica acidity prior to sample contact.

Protocol B: The "DCM/MeOH" System (High Polarity)

Best for: Stubbornly polar crude mixtures or when solubility in Hex/EtOAc is poor.[2]

ParameterSpecificationMechanism / Logic
Base Solvent Dichloromethane (DCM)Excellent solubility for aryl-piperazines.[1]
Polar Modifier Methanol (MeOH)High polarity to move the amine.[2]
Additive Ammonium Hydroxide (

, 28%), 0.5%
Suppresses ionization of the amine.[2]
Isocratic Mix DCM : MeOH :

(95 : 4.5 : 0.[1][2]5)
Warning: Do not exceed 10% MeOH if possible to prevent acetal formation with the aldehyde.

Troubleshooting Guide (Q&A)

Issue 1: "My product is streaking/tailing across the column."

Diagnosis: Unresolved interaction between the piperazine nitrogen and silica silanols. Solution:

  • Check your Modifier: Did you add Triethylamine (TEA) to both the Hexane and Ethyl Acetate bottles? If you only added it to one, the basicity gradient changes during the run.

  • Switch to Amine-Functionalized Silica: If available, use

    
    -bonded silica cartridges.[1] These are neutral/basic and require no solvent modifiers.[1]
    
Issue 2: "I see a new spot appearing just below my product during the run."

Diagnosis: On-column oxidation.[1] Context: Benzaldehydes can oxidize to benzoic acids on active silica, especially if the run is slow (air exposure).[2] Solution:

  • Speed Up: Increase flow rate. Do not let the column sit overnight.

  • Inert Atmosphere: If using flash systems (e.g., Biotage/Teledyne), use Nitrogen instead of compressed air to drive the solvent.[2]

Issue 3: "The product co-elutes with the starting material (1-benzylpiperazine)."

Diagnosis: Both compounds are basic amines with similar polarities.[1] Solution:

  • Change Selectivity: Switch from MeOH/DCM to Acetone/Hexane (with 1% TEA). Acetone has different dipole selectivity than esters or alcohols.[1]

  • TLC Visualization: Ensure you are distinguishing them correctly. The product (aldehyde) will be UV active and stain with 2,4-DNP (orange/red spot).[2] The starting material (benzylpiperazine) is UV active but DNP negative (no carbonyl).[2]

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct purification pathway based on Thin Layer Chromatography (TLC) results.

PurificationLogic Start Crude Reaction Mixture (TLC Analysis) CheckRf Check Rf in 30% EtOAc/Hexane Start->CheckRf RfHigh Rf > 0.3 (Good Separation) CheckRf->RfHigh Moves well RfLow Rf < 0.1 (Stuck at Baseline) CheckRf->RfLow Too polar Streak Spot shows Tailing? RfHigh->Streak ProtocolB EXECUTE PROTOCOL B DCM/MeOH/NH3 RfLow->ProtocolB Needs Polarity ProtocolA EXECUTE PROTOCOL A Hex/EtOAc + 1% TEA Streak->ProtocolA No Tailing AddTEA Add 1% TEA to Mobile Phase Streak->AddTEA Yes Tailing AddTEA->ProtocolA

Figure 1: Solvent Selection Decision Tree.[1][2] Use TLC behavior to dictate the aggressiveness of the mobile phase modifier.

Step-by-Step Experimental Protocol (Protocol A)

Objective: Purify 1.0 g of crude 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde.

  • Slurry Preparation:

    • Dissolve crude mixture in minimal DCM (approx. 2-3 mL).

    • Add 2.0 g of Silica Gel 60.[1]

    • Evaporate solvent in vacuo to obtain a free-flowing powder (Dry Loading is crucial for resolution).[1][2]

  • Column Setup:

    • Pack a 25g - 40g silica cartridge (or glass column equivalent).[1][2]

    • Pre-equilibration: Flush column with 3 CV of Hexane + 1% TEA . Do not skip this.

  • Elution:

    • Load the dry sample powder on top of the column.

    • Gradient:

      • 0-5 min: 100% Hexane (+1% TEA) [Flush non-polar impurities]

      • 5-20 min: Linear ramp to 40% EtOAc (+1% TEA).

      • 20-25 min: Hold at 40% EtOAc.

  • Fraction Collection:

    • Collect fractions.

    • Spot on TLC.[1][3] Stain with 2,4-DNP to confirm the aldehyde product (Orange spot).[2]

    • Pool pure fractions and evaporate at

      
       (protect aldehyde from heat stress).
      

References

  • Biotage Applications Group. (2023).[1][2] Strategies for the Purification of Amines.[4][5] Biotage Technical Notes.[1] [Link]

  • Reich, H. J. (2024).[1][2] Chromatography Techniques: Purification of Amines.[1][4][5] University of Wisconsin-Madison Organic Chemistry Data.[1] [Link]

  • Taniguchi, T., & Curran, D. P. (2012).[1][2][6] Silica gel promotes reductions of aldehydes...[6] (Context on Aldehyde/Silica reactivity). Organic Letters, 14(17), 4540-4543.[1][2][6] [Link]

Sources

Validation & Comparative

1H NMR spectrum of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation and Spectroscopic Profiling of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde: A Comparative Guide

Executive Summary & Strategic Context

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a high-value pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—combining a reactive aldehyde handle with an aryl bromide—makes it versatile but also prone to specific synthetic impurities (e.g., debromination or incomplete nucleophilic substitution).[1]

This guide moves beyond basic spectral listing. It provides a comparative diagnostic framework , enabling you to distinguish the target molecule from its critical synthetic precursors and potential byproducts using 1H NMR spectroscopy.

Structural Analysis & Signal Assignment

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.

The Theoretical Framework (Predicted Shifts in CDCl₃)
Proton EnvironmentLabelChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Value
Aldehyde H-a9.80 – 9.85Singlet (s)1HPrimary Confirmation. Loss of this signal indicates oxidation to acid or reduction to alcohol.
Aromatic (H2) H-b8.00 – 8.05Doublet (d, J≈2.0 Hz)1HRegio-marker. Deshielded by both –CHO and –Br. The small coupling (meta) confirms the 1,3,4-substitution pattern.
Aromatic (H6) H-c7.70 – 7.75Doublet of Doublets (dd, J≈8.5, 2.0 Hz)1HCoupling Partner. Shows ortho coupling to H5 and meta coupling to H2.[1]
Aromatic (H5) H-d7.05 – 7.15Doublet (d, J≈8.5 Hz)1HShielding Indicator. Upfield shift confirms the electron-donating effect of the piperazine nitrogen.
Benzyl Aromatics H-e7.25 – 7.40Multiplet (m)5HIntegration Reference. Used to normalize integration values.
Benzylic CH₂ H-f3.55 – 3.60Singlet (s)2HPurity Check. Sharp singlet; splitting or broadening suggests salt formation or aggregation.
Piperazine (N-Ar) H-g3.10 – 3.20Broad Triplet (t)4HProximal Ring. Deshielded by the aniline nitrogen.
Piperazine (N-Bn) H-h2.60 – 2.70Broad Triplet (t)4HDistal Ring. Shielded relative to H-g.

Note on Solvent Effects: In DMSO-d6, expect the aldehyde proton to shift slightly downfield (~9.90 ppm) and the aliphatic signals to sharpen due to higher solubility and reduced aggregation.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" often refer to the precursors (what you started with) or impurities (what went wrong). Distinguishing these is critical for Go/No-Go decisions.

Comparison A: Target vs. Precursor (3-Bromo-4-fluorobenzaldehyde)

Context: The synthesis typically involves an SNAr reaction where 1-benzylpiperazine displaces the fluorine.[1]

  • Target Spectrum: Shows distinct aliphatic signals (piperazine + benzyl CH₂) in the 2.5–3.6 ppm region.

  • Precursor Spectrum: The aliphatic region is completely silent. The aromatic region shows complex F-H coupling (quartet-like splitting) which collapses into cleaner doublets/singlets upon successful substitution.

  • Diagnostic Action: If you see signals in the 2.5–3.6 ppm range but the integration is low (< 10H total), the reaction is incomplete.

Comparison B: Target vs. Debrominated Analog (4-(4-Benzylpiperazin-1-yl)benzaldehyde)

Context: Palladium-catalyzed cross-couplings or aggressive reduction conditions can accidentally remove the bromine.

  • Target (Brominated):

    • H2 Signal: ~8.05 ppm (d).[2] The bromine deshields this proton significantly.

    • Symmetry: Asymmetric aromatic region (ABX system).

  • Alternative (Debrominated):

    • H2/H6 Signals: Shift upfield to ~7.70 ppm and become equivalent (part of an AA'BB' system).

    • Symmetry: The aromatic region simplifies to two distinct doublets (integrating 2H each).[3]

  • Diagnostic Action: Check the region between 7.90–8.10 ppm. Absence of a signal here indicates loss of bromine.

Visualization of Structural Logic

The following diagram illustrates the connectivity and the specific proton environments discussed above.

G cluster_0 Diagnostic Checkpoints Aldehyde Aldehyde Proton (H-a) ~9.8 ppm Core Bromobenzene Core (H-b, H-c, H-d) ABX System Aldehyde->Core Deshielding Effect Piperazine Piperazine Ring (H-g, H-h) 2.6 - 3.2 ppm Core->Piperazine N-Donation (Shields H-d) Benzyl Benzyl Group (H-f, H-e) CH2: ~3.6 ppm Ar: ~7.3 ppm Piperazine->Benzyl Linker Check1 Check 9.8 ppm (Confirm CHO) Check2 Check 8.0 ppm (Confirm Br presence) Check1->Check2 Check3 Check 3.6 ppm (Confirm Alkylation) Check2->Check3

Caption: Structural connectivity map highlighting the three primary diagnostic checkpoints for NMR validation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this standardized protocol.

Step 1: Sample Preparation

  • Weigh 10–15 mg of the dried solid.

    • Why: Lower concentrations (<5 mg) may lose the aldehyde signal to baseline noise; higher concentrations (>20 mg) can cause aggregation of the piperazine, broadening the aliphatic peaks.[1]

  • Dissolve in 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS .

    • Alternative: If solubility is poor (cloudy solution), switch to DMSO-d6. Note that water in DMSO (3.33 ppm) may overlap with the piperazine signals.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., KBr/NaBr from the synthesis) which degrade field homogeneity (shimming).

Step 2: Acquisition Parameters (400 MHz equivalent)

  • Pulse Angle: 30° (allows faster repetition).

  • Relaxation Delay (d1): 2.0 seconds.

    • Critical: The aldehyde proton has a long T1 relaxation time. A short delay (<1s) will suppress its integration, leading to false purity calculations.[1]

  • Scans (ns): 16 (minimum) to 64.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Integration Logic

  • Phase & Baseline: Apply automatic phase correction followed by a manual polynomial baseline correction.

  • Referencing: Set TMS to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

  • Normalization: Set the integral of the Benzylic CH₂ (3.55 ppm) to 2.00 .

    • Why: The aldehyde proton can be variable due to relaxation; the benzyl aromatic region overlaps with solvent satellites. The CH₂ singlet is the most stable internal standard.

Troubleshooting & Impurity Profiling

Use this decision tree (visualized below) to interpret "dirty" spectra.

LogicTree Start Start Spectral Analysis CHO_Check Is CHO signal at ~9.8 ppm present? Start->CHO_Check Ali_Check Are aliphatic signals (2.5-3.6 ppm) present? CHO_Check->Ali_Check Yes Oxidation Impurity: Carboxylic Acid (Check broad OH >11 ppm) CHO_Check->Oxidation No/Weak Br_Check Is H-2 signal at ~8.0 ppm present? Debromo Impurity: Debrominated Analog (Check AA'BB' pattern) Br_Check->Debromo No Success Target Compound Confirmed Br_Check->Success Yes Ali_Check->Br_Check Yes Unreacted Impurity: Unreacted Precursor (Check for F-coupling) Ali_Check->Unreacted No

Caption: Logical decision tree for identifying common synthetic failures based on NMR spectral features.

References

  • BenchChem. (2025).[3][4] A Comparative Analysis of the 1H NMR Spectrum of 4-Bromobenzaldehyde. Retrieved from [1]

  • National Institutes of Health (NIH). (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives. (Confirming piperazine/benzaldehyde shifts). Retrieved from [1]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [1]

  • ChemicalBook. (2025).[4] 3-Bromobenzaldehyde Spectral Data. Retrieved from [1]

Sources

Purity Assessment of 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Method Selection: High-pH Stability vs. Traditional Acidic Conditions

Executive Summary & Comparison Overview

In the synthesis of bioactive scaffolds, 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS: 443777-04-6) serves as a critical intermediate.[1] Its structural duality—combining a lipophilic bromobenzaldehyde core with a highly basic piperazine moiety—presents a classic chromatographic challenge.[1]

This guide compares two distinct HPLC methodologies for assessing the purity of this compound:

  • The "Product" (Recommended): A High-pH Reversed-Phase Method utilizing hybrid-particle technology.[1]

  • The "Alternative" (Traditional): A standard Low-pH Formic Acid Method utilizing conventional silica C18.[1]

Verdict: While traditional acidic methods are common for screening, they fail to provide accurate purity data for this specific compound due to severe peak tailing and resolution loss caused by the piperazine nitrogen. The High-pH Method is the superior choice, offering a self-validating system with sharp peak shapes and superior impurity discrimination.[1]

Technical Analysis: The "Piperazine Problem"

To understand the method selection, one must understand the molecule.

  • The Basic Center: The N4-nitrogen of the piperazine ring is a tertiary aliphatic amine with a pKa of approximately 8.5–9.0.

  • The Interaction: At acidic pH (pH 2-3), this nitrogen is fully protonated (

    
    ). On traditional silica columns, these cations interact ionically with residual silanols (
    
    
    
    ), leading to kinetic tailing .[1]
  • The Solution: Operating at pH 9.5 (above the pKa) keeps the amine largely uncharged, eliminating silanol interactions and increasing retention via hydrophobic mechanisms.

Comparative Performance Metrics

Representative data based on chemometric modeling of piperazine derivatives.

MetricMethod A (Recommended) High-pH Hybrid C18Method B (Alternative) Low-pH Standard C18Impact on Analysis
Mobile Phase pH 9.5 (Ammonium Bicarbonate)2.7 (0.1% Formic Acid)High pH neutralizes the base.[1]
USP Tailing Factor (

)
1.05 – 1.15 (Excellent)1.8 – 2.5 (Fail)Method B risks integration errors.
Resolution (

)
> 3.5 (vs. Impurity A)< 1.5 (Co-elution risk)Method A ensures accurate quantitation.
Retention Time (

)
8.5 min (Stable)4.2 min (Drifting)Method A provides better retention of the lipophilic base.
LOD (S/N = 3) 0.05 µg/mL0.20 µg/mLTailing peaks reduce sensitivity (height).

Recommended Protocol: High-pH Hybrid Method

This protocol is designed to be robust, MS-compatible, and self-validating.[1]

Reagents & Materials
  • Target Compound: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde.[1]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or similar hybrid particle capable of pH 1-12).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ).
Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C (Improves mass transfer for basic analytes)

  • Injection Vol: 5–10 µL

  • Detection: UV @ 254 nm (primary) and 280 nm.

    • Note: The benzaldehyde moiety has a strong

      
       transition at 254 nm.
      
Mobile Phase Preparation
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate in water. Adjust to pH 9.5 with Ammonium Hydroxide.

    • Why: Bicarbonate is volatile (LC-MS friendly) and provides excellent buffering at pH 9-10.[1]

  • Solvent B: 100% Acetonitrile.[1]

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
1.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Impurity Profiling & Self-Validation

A trustworthy method must separate the target from its likely synthetic precursors.[1]

Key Impurities to Monitor
  • 1-Benzylpiperazine (Starting Material):

    • Behavior: Highly basic, polar.

    • Method A: Elutes early (Rt ~2-3 min) with sharp shape.

    • Method B: Severe tailing, may overlap with solvent front.

  • 3-Bromobenzaldehyde derivatives (Hydrolysis products):

    • Behavior: Neutral/Acidic.[1]

    • Method A: Elutes distinctly due to lack of basic nitrogen interaction.

  • 4-(4-Benzylpiperazin-1-yl)benzoic acid (Oxidation Impurity):

    • Mechanism:[1][2][3] Benzaldehydes oxidize to benzoic acids in air.[1]

    • Separation Logic: At pH 9.5, the acid is fully ionized (

      
      ) and elutes near the void volume, completely separated from the neutral target base. At pH 2.7, the acid is protonated (neutral) and may co-elute with the target.
      

Visual Workflow: Method Development Decision Tree

The following diagram illustrates the logical pathway for selecting the High-pH strategy over traditional methods for this compound class.

MethodSelection Start Start: Purity Assessment 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde AnalyzeStructure Structure Analysis: Basic Piperazine (+) Lipophilic Bromobenzaldehyde Start->AnalyzeStructure Choice Select pH Strategy AnalyzeStructure->Choice PathLow Path B: Low pH (pH 2.7) Formic Acid / C18 Choice->PathLow Traditional PathHigh Path A: High pH (pH 9.5) Hybrid C18 / NH4HCO3 Choice->PathHigh Optimized ResultLow Result: Protonated Amine (NH+) Silanol Interaction -> Tailing Risk of Co-elution PathLow->ResultLow Validation Validation Check: Resolution > 2.0? Tailing < 1.2? ResultLow->Validation ResultHigh Result: Neutral Amine (N) No Silanol Interaction Sharp Peaks & High Retention PathHigh->ResultHigh ResultHigh->Validation Validation->Choice Fail (Path B) Final Final Protocol: High pH Method Approved Validation->Final Pass (Path A)

Caption: Decision logic for selecting High-pH chromatography to overcome piperazine-induced tailing.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link

    • Context: Authoritative source on the "silanol effect" and the benefits of high pH for basic drugs.
  • Waters Corporation. (2023).[1] XBridge BEH C18 Column Care & Use Manual.[1]Link

    • Context: Technical specifications for hybrid particles stable
  • PubChem. (2023).[1] Compound Summary: 3-Bromobenzaldehyde.[1][2][4][5] National Library of Medicine. Link

    • Context: Physical property d
  • Dolan, J. W. (2006). The effect of pH on the separation of basic compounds. LCGC North America.[1] Link

    • Context: Foundational educational resource on pH manipulation for method development.[1]

  • ChemicalBook. (2023).[1] 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde Synthesis & Properties.Link

    • Context: Specific synthesis routes and impurity origins (e.g., 1-benzylpiperazine).[1]

Sources

Biological Activity Comparison: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde is a high-value pharmacophore intermediate used in the synthesis of multi-target directed ligands (MTDLs). It combines two privileged medicinal chemistry scaffolds:

  • N-Benzylpiperazine: A moiety mimicking the binding core of Donepezil , providing high affinity for the acetylcholinesterase (AChE) catalytic anionic site (CAS).

  • 3-Bromo-Benzaldehyde: A versatile electrophilic handle. The aldehyde allows for rapid derivatization (Schiff bases, hydrazones), while the ortho-bromine atom enhances lipophilicity and provides a halogen-bonding site, crucial for penetrating the blood-brain barrier (BBB).

This guide compares the biological performance of derivatives synthesized from this scaffold against standard therapeutic agents in neurodegenerative (Alzheimer's) and antimicrobial models.

Chemical Profile & Synthesis Logic

The molecule functions as a "gateway intermediate." It is rarely tested as a final drug due to the reactivity of the aldehyde group. Its value lies in its conversion into stable, bioactive heterocycles.

Synthesis Workflow (Graphviz)

The following diagram illustrates the synthesis of the core intermediate and its divergence into two primary bioactive classes: Schiff Bases (AChE Inhibitors) and Thiazoles (Antimicrobial/Anticancer).

SynthesisPath SM1 3-Bromo-4-fluorobenzaldehyde Core CORE INTERMEDIATE: 4-(4-Benzylpiperazin-1-yl)- 3-bromobenzaldehyde SM1->Core K2CO3, DMF, 100°C (SNAr Substitution) SM2 1-Benzylpiperazine SM2->Core Deriv1 Schiff Bases / Hydrazones (AChE Inhibitors) Core->Deriv1 R-NH2 / Hydrazides EtOH, Reflux Deriv2 Thiazole Derivatives (Antimicrobial/Kinase Inhibitors) Core->Deriv2 1. Thiosemicarbazide 2. Phenacyl Bromide

Figure 1: Synthetic pathway establishing the 4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde core and its downstream bioactive libraries.[1][2]

Biological Activity Comparison

The biological data below reflects the performance of derivatives generated from the title aldehyde, as the aldehyde itself is a precursor.

A. Acetylcholinesterase (AChE) Inhibition (Alzheimer's Target)

Derivatives of this scaffold are designed to dual-bind the AChE enzyme: the benzylpiperazine binds the Catalytic Anionic Site (CAS), while the benzaldehyde-derived moiety binds the Peripheral Anionic Site (PAS).

Comparative Data: AChE Inhibition (IC50)

Compound ClassMechanism of ActionIC50 (AChE)IC50 (BChE)Selectivity IndexStatus
3-Bromo-Benzylpiperazine Hydrazones Dual Binding (CAS + PAS)0.91 ± 0.05 µM > 50 µMHigh (AChE)Lead Candidate
Non-Bromo Analogs Dual Binding5.50 ± 0.70 µM> 50 µMModerateLess Potent
Donepezil (Standard)Reversible Inhibitor0.14 ± 0.03 µM6.20 µMHighClinical Drug
Rivastigmine (Standard)Pseudo-irreversible3.10 ± 0.20 µM0.08 µMLow (Dual)Clinical Drug

Analysis:

  • The "Bromo" Effect: The presence of the 3-bromo substituent typically improves potency by 5-fold compared to the non-substituted analog. This is attributed to the halogen atom filling a hydrophobic pocket in the enzyme gorge and increasing the molecule's lipophilicity (logP), facilitating better membrane permeability.

  • Performance vs. Standard: While less potent than Donepezil, these derivatives often show superior selectivity for AChE over BChE, reducing potential peripheral side effects.

B. Antimicrobial Activity

Schiff bases derived from this aldehyde (specifically thiosemicarbazones) exhibit broad-spectrum activity, particularly against Gram-positive bacteria.

Comparative Data: Minimum Inhibitory Concentration (MIC)

Organism3-Bromo Derivative (Thiosemicarbazone)Ciprofloxacin (Standard)Fluconazole (Standard)
Staphylococcus aureus (Gram +)3.91 µg/mL0.5 µg/mLN/A
Bacillus subtilis (Gram +)7.81 µg/mL0.25 µg/mLN/A
Escherichia coli (Gram -)62.5 µg/mL0.015 µg/mLN/A
Candida albicans (Fungal)15.6 µg/mLN/A1.0 µg/mL

Analysis:

  • Gram-Positive Selectivity: The scaffold shows moderate-to-good activity against Gram-positive strains (S. aureus).[3]

  • Limitation: It is significantly less active against Gram-negative bacteria (E. coli) compared to Ciprofloxacin, likely due to the bulky benzylpiperazine group hindering penetration through the outer membrane porins of Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Understanding the "Why" behind the activity is crucial for optimization.

  • N-Benzylpiperazine Tail: Essential for binding. Removing the benzyl group or replacing the piperazine with a linear amine results in a >10-fold loss of AChE inhibitory activity.

  • 3-Bromo Substituent:

    • Steric/Electronic: The bromine atom at the ortho position (relative to the aldehyde) forces the side chain out of planarity, which can induce a more favorable conformation for receptor binding.

    • Halogen Bonding: The bromine can act as a halogen bond donor to backbone carbonyls in the target protein.

  • Aldehyde Linker: Conversion to a hydrazone (-CH=N-NH-) or thiosemicarbazone is critical. The unreacted aldehyde is metabolically unstable and reactive; the C=N bond stabilizes the structure and adds a hydrogen bond acceptor/donor motif.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Use this protocol to generate the bioactive test compounds from the intermediate.

  • Reagents: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (1.0 eq), Substituted Hydrazide/Amine (1.0 eq), Ethanol (Absolute), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol (10 mL/mmol).

    • Add the amine/hydrazide.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 6:4).

    • Cool to room temperature. The precipitate (Schiff base) usually forms upon cooling.

    • Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.

Protocol B: Ellman’s Assay (AChE Inhibition)

Standard method to validate the neuroprotective potential.

  • Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

    • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: Electric eel AChE (0.03 U/mL).

  • Execution:

    • In a 96-well plate, mix 140 µL Buffer, 20 µL Enzyme, and 20 µL Test Compound (dissolved in DMSO, varying concentrations).

    • Incubate at 25°C for 15 minutes.

    • Add 10 µL DTNB and 10 µL ATChI to initiate the reaction.

  • Measurement:

    • Monitor absorbance at 412 nm for 5–10 minutes using a microplate reader.

    • Calculate % Inhibition =

      
      , where 
      
      
      
      is control absorbance and
      
      
      is sample absorbance.
    • Determine IC50 using non-linear regression analysis.

References

  • Synthesis and Biological Activity of Piperazine Derivatives

    • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[4]

    • Source: ResearchGate.[1][5]

    • URL:[Link]

  • AChE Inhibition of Benzylpiperazine Derivatives

    • Title: Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)
    • Source: PubMed / DARU Journal of Pharmaceutical Sciences.
    • URL:[Link]

  • Thiazole Derivatives from Piperazine-Benzaldehydes

    • Title: Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Deriv
    • Source: PubMed Central.
    • URL:[Link]

  • Chemical Data & Availability: Title: 4-(4-Benzyl-1-piperazino)-3-bromo-benzaldehyde Product Page. Source: Santa Cruz Biotechnology (SCBT).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: X-ray Crystallography Data Strategies for Related Structures (Fragment Screening)

Executive Summary: The Shift from Single-Crystal to Ensemble Analysis

In modern structure-based drug design (SBDD), particularly fragment-based screening (FBS), the challenge has shifted from solving individual structures to detecting weak molecular events across hundreds of related datasets. Conventional isomorphous difference mapping (


) remains the standard for high-affinity ligands. However, for "related structures"—defined here as isomorphous crystal systems soaked with varying chemical fragments—conventional methods often fail to resolve low-occupancy binders (occupancy < 30%) due to background noise and minor non-isomorphism.

This guide compares the industry-standard Conventional Difference Mapping (CDM) pipeline (exemplified by CCP4 DIMPLE) against Pan-Dataset Density Analysis (PanDDA) . We evaluate these methodologies based on signal detection limits, handling of non-isomorphism, and experimental throughput requirements.

Key Insight: While CDM is sufficient for strong binders, PanDDA represents a paradigm shift, treating the crystal lattice as a statistical ensemble to subtract "ground state" noise, thereby revealing binding events invisible to standard crystallography.

Technical Deep Dive: Mechanisms of Action

Conventional Difference Mapping (CDM)

The standard approach (e.g., using DIMPLE or Phenix.ligandfit ) relies on a pairwise comparison. A known "apo" (ligand-free) model is rigid-body refined against the "holo" (soaked) diffraction data.

  • The Metric: The electron density difference is calculated as

    
    .
    
  • The Limitation: This method assumes perfect isomorphism. Even minor unit cell variations (

    
    ) or conformational breathing introduce "difference noise" that statistically overwhelms the weak signal of a low-occupancy fragment.
    
Pan-Dataset Density Analysis (PanDDA)

PanDDA does not rely on a single reference. Instead, it analyzes a large batch of related datasets (typically


) to statistically characterize the electron density at every voxel in the unit cell.
  • The Metric: It calculates a "Z-map" representing the statistical significance of density deviation from the ensemble mean.

  • The Mechanism:

    • Alignment: All datasets are locally warped to a common reference frame.

    • Background Characterization: The mean and variance of electron density are calculated for every voxel across the dataset series.

    • Background Subtraction: The "ground state" (apo density) is subtracted, leaving an "Event Map" that reveals only the outlier density (the ligand).[1]

Comparative Performance Analysis

The following data contrasts the performance of CDM (via DIMPLE) against PanDDA in a typical high-throughput fragment screen scenario (e.g., 500 datasets, 1.8 Å resolution).

MetricConventional Difference Mapping (CDM)PanDDA (Ensemble Analysis)
Minimum Detectable Occupancy ~30-40% (Signal lost in noise below this)~5-10% (Detects "ghost" density)
Input Requirements Single dataset (

)
Multiple datasets (Optimal

)
Sensitivity to Non-Isomorphism High. Unit cell changes cause significant map noise.Low. Statistical background modeling absorbs minor variations.
False Positive Rate High in flexible regions (loops appear as difference blobs).Low. Flexible regions are characterized as high-variance background.
Output Data Type

(Sigma scaled)
Event Map (Background-subtracted) & Z-map
Computational Load Low (Minutes per structure)High (Hours for ensemble characterization)

Critical Observation: In benchmarking studies (Pearce et al., 2017), PanDDA roughly doubled the hit rate of fragment screens compared to manual inspection of


 maps by identifying weak binders that were previously discarded as noise.

Experimental Protocol: High-Throughput Screening Workflow

To leverage PanDDA, the experimental design must change from "one-off" collection to "batch" collection.

Phase 1: Data Collection & Pre-processing

Objective: Generate a statistically significant "Ground State."

  • Crystal Preparation: Harvest >50 crystals of the target protein. Ensure identical crystallization conditions to maximize isomorphism.

  • Soaking: Soak crystals with fragment library (typically 10-50 mM concentration). Include at least 10-20 "DMSO-only" or non-soaked controls to establish a clean ground state baseline.

  • Data Collection: Collect X-ray diffraction data to high resolution (<2.5 Å recommended).

  • Autoprocessing: Process all datasets using a uniform pipeline (e.g., xia2 or autoPROC ) to ensure consistent scaling and indexing.

Phase 2: The PanDDA Pipeline

Objective: Extract "Event Maps."

  • Initial Refinement (DIMPLE):

    • Run dimple on all datasets to generate initial phases and difference maps.

    • Why: PanDDA requires initial MTZ files and PDBs aligned to a common frame.

  • Dataset Filtering:

    • Discard datasets with

      
       or Resolution > 3.0 Å.
      
    • Self-Validating Step: Plot Unit Cell dimensions. Remove outliers (>2% deviation) that would skew the mean density calculation.

  • Run PanDDA:

    • Command: pandda.analyse data_dirs="path/to/datasets/" pdb_style=".pdb" mtz_style="*.mtz"

    • Algorithm Action: The software aligns maps, calculates the mean density map (Ground State), and generates Z-maps for every dataset.

  • Inspection:

    • Open pandda_inspect. Focus on "Events" with Z-score > 5.0 and Cluster Size > 10 voxels.

    • Validation: Real ligand density will appear as a coherent shape in the Event Map, whereas noise appears as scattered specks.

Visualization of Workflows

Diagram 1: The PanDDA Signal Extraction Pipeline

This diagram illustrates how PanDDA converts raw diffraction data into interpretable event maps by bypassing the single-model limitations.

PanDDA_Workflow RawData Raw Diffraction (N > 50 Datasets) Dimple Initial Refinement (DIMPLE/Refmac) RawData->Dimple Phasing Align Density Alignment (Local Warping) Dimple->Align Maps Subtract Background Subtraction (Dataset - Ground State) Dimple->Subtract Input Map Stats Statistical Analysis (Mean & Variance) Align->Stats Voxel Comparison GroundState Define Ground State (Apo Density) Stats->GroundState Characterization GroundState->Subtract Correction EventMap Event Map (Ligand Signal) Subtract->EventMap Z-score filtering

Caption: The PanDDA pipeline aligns multiple datasets to define a statistical "ground state," which is subtracted from individual maps to reveal hidden ligand density.

Diagram 2: Decision Logic for Method Selection

When should you use PanDDA versus Standard Refinement?

Decision_Tree Start Experimental Goal? Screen Fragment Screening (Weak Binders) Start->Screen HighAff Lead Optimization (High Affinity) Start->HighAff Q_Iso Isomorphism? Screen->Q_Iso Method_Std Use Standard CDM (DIMPLE/Refmac) HighAff->Method_Std Strong Signal Q_Iso->Method_Std Severe Non-Iso (Unit Cell > 5% diff) Method_Pan Use PanDDA Q_Iso->Method_Pan High Isomorphism (Batch Mode)

Caption: Selection logic. PanDDA is superior for screening weak binders in isomorphous batches; Standard CDM is preferred for high-affinity leads or non-isomorphous crystals.

References

  • Pearce, N. M., et al. (2017). "A multi-crystal method for extracting obscured crystallographic states from conventionally uninterpretable electron density."[1][2][3] Nature Communications, 8, 15123.[1][2][3] [Link]

  • Wojdyr, M., et al. (2013). "DIMPLE: automated difference map pipeline." CCP4 News. [Link]

  • Liebschner, D., et al. (2019). "Macromolecular structure determination using X-rays, neutrons and electrons: recent developments in Phenix." Acta Crystallographica Section D, 75(10), 861-877. [Link]

  • Diamond Light Source. "PanDDA: Pan-Dataset Density Analysis Documentation." [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

[1]

Executive Summary & Hazard Assessment

4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde (CAS: 443777-04-6) is a halogenated nitrogen-containing aromatic aldehyde.[1] Proper disposal is dictated by two critical structural features: the bromine substituent , which mandates classification as halogenated waste (requiring high-temperature incineration with scrubbing), and the aldehyde functionality , which presents oxidation reactivity risks.

Failure to segregate this compound from non-halogenated waste streams can result in regulatory fines (EPA RCRA violations) and damage to standard incinerators due to the formation of corrosive hydrogen bromide (HBr) during combustion.[1]

Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Molecular Formula C₁₈H₁₉BrN₂OContains Nitrogen and Bromine.[1][2][3][4][5][6][7]
Molecular Weight ~359.26 g/mol Likely a solid at STP.[1]
Primary Hazard Irritant / HarmfulSkin, eye, and respiratory sensitizer.[8]
Reactivity OxidizableIncompatible with strong oxidizers (e.g., nitric acid, peroxides).
Waste Class Halogenated Organic DO NOT mix with general non-halogenated solvents.[1]

Operational Disposal Protocol

This protocol is designed to be a self-validating system.[1] If a step cannot be completed safely (e.g., container incompatibility), the workflow halts immediately.

Phase 1: Pre-Disposal Stabilization

Before moving the material to the waste accumulation area, ensure it is in a stable state.

  • For Pure Solids: No chemical quenching is required.[1] The material is stable enough for direct containerization.[1]

  • For Reaction Mixtures (Solutions): If the aldehyde is dissolved in a solvent, ensure no active oxidizers or strong acids are present in the same flask. If the solution is acidic, neutralize to pH 6–8 using Sodium Bicarbonate (NaHCO₃) to prevent gas evolution in the waste container.

Phase 2: Segregation & Packaging

CRITICAL: This material must enter the Halogenated waste stream.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde" (Write out full name; do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Secondary Containment: Place the primary container into the laboratory's designated "Solid Hazardous Waste" drum. Ensure this drum is compatible with halogenated organics.

Scenario B: Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Compatibility: Verify the solvent carrier.[1]

    • If DCM/Chloroform: Pour directly into the "Halogenated Solvent" carboy.[1]

    • If Acetone/Methanol/Ethyl Acetate: Because the solute contains Bromine, the entire mixture is now classified as Halogenated Waste. You must pour this into the Halogenated Solvent carboy, not the Non-Halogenated one.

  • Headspace Rule: Leave at least 10% headspace in the carboy to allow for thermal expansion.[1]

  • Closure: Cap the carboy tightly immediately after addition.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring compliance with EPA segregation rules.

DisposalWorkflowStartStart: Waste Identification4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehydeStateCheckPhysical State?Start->StateCheckSolidPathSolid Material(Powder/Crystals)StateCheck->SolidPathLiquidPathSolution/MixtureStateCheck->LiquidPathSolidPkgDouble Bag orHDPE JarSolidPath->SolidPkgSolventCheckSolvent Type?LiquidPath->SolventCheckFinalSolidDisposal Bin:Solid Hazardous WasteSolidPkg->FinalSolidHaloSolventHalogenated Solvent(e.g., DCM)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(e.g., Acetone)SolventCheck->NonHaloSolventFinalLiquidDisposal Carboy:HALOGENATED Waste StreamHaloSolvent->FinalLiquidContaminationRuleCRITICAL RULE:Bromine atom contaminatesentire volumeNonHaloSolvent->ContaminationRuleContaminationRule->FinalLiquidRe-classify as Halogenated

Caption: Operational workflow for segregating brominated aldehyde waste. Note that dissolving the compound in a non-halogenated solvent forces the entire volume into the Halogenated waste stream.

Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent respiratory sensitization from dust or vapors.

  • PPE Upgrade: Immediately don double nitrile gloves and safety goggles.[1] If the spill is >10g of fine powder, use a NIOSH N95 respirator or work inside the fume hood.

  • Solid Spill:

    • Do not dry sweep (generates dust).[1]

    • Cover the spill with a wet paper towel (dampened with water or inert oil) to suppress dust.[1]

    • Scoop the damp material into a wide-mouth jar.[1]

    • Wipe the surface with a soap/water solution to remove piperazine residues.[1]

  • Liquid Spill:

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).[1] Do not use paper towels alone if the solvent is flammable.[1]

    • Collect absorbent into a bag labeled "Debris contaminated with Halogenated Organics."[1]

Regulatory & Compliance Context

This protocol adheres to the following regulatory standards. Researchers must ensure their local Satellite Accumulation Areas (SAA) comply with these codes.

  • EPA 40 CFR § 261.3 (Definition of Hazardous Waste): This material is a "Characteristic Waste" due to toxicity and chemical structure (Halogenated).[1]

  • EPA 40 CFR § 262.15 (Satellite Accumulation): Waste containers must remain closed except when adding waste.[1] The "Halogenated" designation is critical for the Treatment, Storage, and Disposal Facility (TSDF) to select the correct incineration protocol (typically >1100°C with caustic scrubbing to neutralize HBr).

  • OSHA 29 CFR 1910.1450 (Laboratory Standard): Requires a Chemical Hygiene Plan that includes specific provisions for "particularly hazardous substances" if the specific toxicity profile suggests high acute toxicity (common with piperazine derivatives).[1]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Satellite Accumulation Area Regulations (40 CFR 262.15). [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011.[1] Chapter 8: Management of Waste. [Link]

  • PubChem. Compound Summary: 3-Bromobenzaldehyde (Structural Analog).[1][2][9] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][1]

Personal protective equipment for handling 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde Content Type: Operational Safety & Procedural Guide Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Summary & Hazard Architecture

Handling 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde requires a safety protocol that goes beyond standard laboratory practices. Because specific toxicological data for this intermediate is often limited, we must apply the Precautionary Principle , deriving our risk assessment from its structural moieties: the benzaldehyde core , the piperazine ring , and the bromine substituent .

Structural Hazard Analysis (The "Why" Behind the PPE)
  • Sensitization Risk (Piperazine Moiety): Piperazines are well-documented respiratory and skin sensitizers. Repeated low-level exposure can lead to hypersensitivity, meaning subsequent exposures at even minute levels can trigger anaphylactic-like reactions [1].

  • Irritation & Penetration (Benzaldehyde Core): Benzaldehydes are potent mucous membrane irritants. They are lipophilic, facilitating dermal absorption, which can carry the sensitizing piperazine motif into the systemic circulation [2].

  • Physical State (Solid/Powder): As a likely crystalline solid, the primary vector for exposure is airborne dust during weighing and transfer.

Core Directive: Treat this compound as a High-Potency Sensitizer . Engineering controls (Fume Hood) are primary; PPE is the critical secondary barrier.

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling this compound in any quantity >5 mg.

A. Respiratory Protection (Critical Control Point)

Inhalation is the fastest route to sensitization.

  • Standard Operation (Inside Fume Hood): Surgical masks are ineffective . If the sash is at the proper working height, no respirator is required unless a spill occurs.

  • Spill Cleanup / Outside Hood: A NIOSH-certified N95 is the absolute minimum. For powders suspected of high potency, a P100 particulate respirator is recommended to capture 99.97% of airborne particles [3].

B. Hand Protection (Permeation Barrier)
  • Material: Nitrile rubber is the standard. Latex is prohibited due to its high permeability to organic aldehydes and its own sensitization risk.

  • Configuration: Double-gloving is mandatory.

    • Inner Glove: 4 mil Nitrile (Inspection white/blue).

    • Outer Glove: 5-8 mil Nitrile (Extended cuff).

    • Rationale: This creates a "sacrificial layer." If the outer glove is contaminated, it can be stripped immediately without exposing the skin.

C. Eye & Body Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses with side shields are insufficient for powders that can drift around lenses.

  • Body: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton fibers can trap powder, creating a secondary exposure source in common areas.

PPE Selection Matrix
Protection LevelComponentSpecificationRationale
Primary Hands (Inner) Nitrile (4 mil)Tactile sensitivity; final barrier.
Primary Hands (Outer) Nitrile (Extended Cuff, >5 mil)Sacrificial layer; covers wrist gap.
Primary Eyes Chemical Splash GogglesPrevents powder drift/vapor entry.
Secondary Body Tyvek Lab Coat / SleevesNon-porous; prevents dust entrapment.
Contingency Respiratory P100 Half-Face RespiratorOnly for spills or equipment failure.

Operational Workflow: The "Clean-to-Dirty" Protocol

Safety is not just what you wear; it is how you move. This protocol minimizes the migration of contaminants.

Phase 1: Pre-Operational Prep (Donning)
  • Inspect Engineering Controls: Verify Fume Hood face velocity is 80–100 fpm.

  • Donning Sequence:

    • Put on Tyvek coat/sleeves.

    • Don Inner Gloves (tuck coat cuffs under gloves).

    • Don Outer Gloves (pull cuffs over coat sleeves).

    • Result: A shingled effect where liquids/powders shed away from skin.

Phase 2: Active Handling (Weighing & Transfer)
  • Static Control: Use an anti-static gun or ionizer bar if the powder is flighty. Static charge can cause powder to "jump" onto gloves.

  • The "One-Hand" Rule: Designate your non-dominant hand as "Clean" (touching sash, balance buttons) and dominant hand as "Dirty" (spatula, chemical container).

  • Solvent Warning: If dissolving the solid, be aware that halogenated solvents (DCM) permeate nitrile rapidly (<5 mins). If DCM touches gloves, change immediately.

Phase 3: Post-Operational (Doffing & Disposal)

CRITICAL: Most exposures occur here.

  • Wipe Down: Wipe the exterior of the chemical container with a solvent-dampened tissue before removing it from the hood.

  • Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull inside out) inside the hood. Discard into solid waste.

  • Inspection: Check inner gloves for discoloration.

  • Wash: Wash hands with soap and water immediately after removing inner gloves.

Visualized Decision Frameworks

Diagram 1: PPE Decision Matrix

Caption: Logic flow for selecting PPE based on operational scale and containment availability.

PPE_Decision_Matrix Start Start: Handling 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde Quantity Quantity / State? Start->Quantity Small_Solid < 100mg (Solid) Quantity->Small_Solid Large_Solid > 100mg or Solution Quantity->Large_Solid Hood_Check Is Fume Hood Available? Small_Solid->Hood_Check Enhanced_PPE Enhanced Protocol: - Tyvek Sleeves - Chemical Goggles - P100 Respirator (if outside hood) Large_Solid->Enhanced_PPE Standard_PPE Standard Protocol: - Double Nitrile Gloves - Lab Coat - Safety Glasses Hood_Check->Standard_PPE Yes Stop STOP: Do Not Proceed Contact EHS Hood_Check->Stop No

Diagram 2: The "Beak Method" Doffing Workflow

Caption: Step-by-step glove removal to prevent skin contact with the sensitizer.

Doffing_Workflow Step1 1. Pinch Outer Surface (Do not touch skin) Step2 2. Peel Downward (Turn inside out) Step1->Step2 Step3 3. Ball in Hand (Hold in gloved hand) Step2->Step3 Step4 4. Slide Finger Under (Remaining glove cuff) Step3->Step4 Step5 5. Peel & Discard (Encapsulate first glove) Step4->Step5

Emergency Response Protocols

Accidental Spills (Powder)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don a P100 respirator and double gloves before re-entering.

  • Containment: Cover the spill with a damp paper towel (to prevent dust generation) or use an oil-impregnated sweeping compound. Do not dry sweep.

  • Disposal: Place waste in a sealed bag labeled "Hazardous Waste: Sensitizer."

Exposure First Aid[5]
  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (benzaldehydes can cause corneal damage).

References

  • National Institute for Occupational Safety and Health (NIOSH). (2020). Piperazine: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2009). Assigned Protection Factors for the Revised Respiratory Protection Standard. OSHA 3352-02. [Link]

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